Potassium (2-chloropyridin-3-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2-chloropyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQRLKCEKQPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746426 | |
| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201899-19-5 | |
| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1201899-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium (2-chloropyridin-3-yl)trifluoroborate, a valuable building block in modern medicinal chemistry and organic synthesis. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents expected characterization data in a clear, tabular format. The inclusion of workflow diagrams generated using Graphviz (DOT language) offers a visual representation of the key processes.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process commencing with the iridium-catalyzed C-H borylation of 2-chloropyridine to generate an intermediate boronate ester, which is then converted to the target trifluoroborate salt. This method is advantageous as it avoids the often challenging preparation of a specific Grignard or organolithium reagent of 2-chloropyridine.[1][2]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
To a dry Schlenk flask under an argon atmosphere, add [Ir(cod)OMe]2 (1-3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (1-3 mol%), and pinacolborane (1.5 equivalents).
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Add 2-chloropyridine (1.0 equivalent) to the mixture.
-
Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude boronate ester, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (4.0 equivalents).
-
Slowly add the KHF2 solution to the methanolic solution of the boronate ester with vigorous stirring.[3]
-
A white precipitate should form upon addition.
-
Continue stirring at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by filtration, wash with cold water and then with a small amount of cold acetone.
-
Dry the resulting white solid under vacuum to yield this compound.[4]
Characterization of this compound
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the standard analytical techniques employed.
Characterization Workflow
Caption: Analytical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6) due to the good solubility of potassium organotrifluoroborates in this solvent.[5]
Experimental Protocol:
-
Instrument: 300 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d6.
-
Internal Reference: Tetramethylsilane (TMS) or residual solvent peak.
-
Nuclei: 1H, 13C, 19F, and 11B.[5]
Expected NMR Data:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| 1H | δ 8.2 - 8.4 | dd | H6 of pyridyl ring |
| δ 7.7 - 7.9 | dd | H4 of pyridyl ring | |
| δ 7.3 - 7.5 | dd | H5 of pyridyl ring | |
| 13C | δ 150 - 155 | s | C2 (C-Cl) |
| δ 145 - 150 | s | C6 | |
| δ 138 - 142 | s | C4 | |
| δ 122 - 126 | s | C5 | |
| C3 (C-B) signal may be broad or unobserved | |||
| 19F | δ -130 to -145 | q | BF3 |
| 11B | δ 3.0 - 6.0 | q | BF3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a potassium bromide (KBr) pellet.
Experimental Protocol:
-
Grind a small amount of the sample with anhydrous KBr.
-
Press the mixture into a thin, transparent pellet.
-
Acquire the spectrum using an FT-IR spectrometer.
Expected IR Data:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| 1150 - 1000 | B-F stretch | Trifluoroborate |
| 800 - 700 | C-Cl stretch | Chloro group |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI)
-
Mode: Negative ion mode to observe the [(2-chloropyridin-3-yl)BF3]⁻ anion.
Expected Mass Spectrometry Data:
| m/z | Ion |
| ~194 | [(C5H3BClF3N)⁻] |
Melting Point
The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting range suggests a high degree of purity.
Experimental Protocol:
-
Place a small amount of the dried sample in a capillary tube.
-
Determine the melting point using a standard melting point apparatus.
Expected Physical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (with decomposition) |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Potassium hydrogen fluoride (KHF2) is corrosive and toxic. Avoid contact with skin and eyes, and do not inhale the dust.
-
Iridium catalysts are expensive and should be handled with care to avoid loss.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 2. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Potassium (2-chloropyridin-3-yl)trifluoroborate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for potassium (2-chloropyridin-3-yl)trifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the compound's structural features through established spectroscopic techniques. The information presented herein is crucial for the compound's identification, characterization, and application in synthetic chemistry and pharmaceutical research.
Nuclear Magnetic Resonance (NMR) Spectral Data
The NMR spectral data provides detailed information about the atomic environment within the molecule. The ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3]
Table 1: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Spectral Data of this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity / Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | 8.25 | dd, J = 4.7, 1.8 Hz | H-6 |
| 7.95 | dd, J = 7.5, 1.8 Hz | H-4 | |
| 7.23 | dd, J = 7.5, 4.7 Hz | H-5 | |
| ¹³C NMR | 156.4 | - | C-2 |
| 151.8 | - | C-6 | |
| 142.0 | - | C-4 | |
| 122.8 | - | C-5 | |
| C-3 not reported | - | C-3 (broad, due to quadrupolar relaxation of boron) | |
| ¹⁹F NMR | -138.2 | q, J = 68.7 Hz | BF₃ |
| ¹¹B NMR | 3.4 | q, J = 68.7 Hz | BF₃ |
Note: The carbon atom attached to the boron (C-3) is often not observed or appears as a very broad signal in the ¹³C NMR spectrum due to the quadrupolar relaxation of the adjacent boron nucleus.[1][2][3]
Infrared (IR) Spectroscopy
Due to the limited availability of a specific FT-IR spectrum for this compound in the public domain, this section provides characteristic vibrational frequencies for potassium organotrifluoroborates based on published data for analogous compounds. The IR spectrum is typically acquired using a potassium bromide (KBr) pellet method.
Table 2: Representative FT-IR Data for Potassium Organotrifluoroborates
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| ~1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching vibrations |
| ~1200 - 900 | Strong, Broad | B-F stretching vibrations |
| ~850 - 700 | Medium-Strong | C-H out-of-plane bending |
| ~750 - 650 | Medium | C-Cl stretch |
Note: The B-F stretching bands are typically strong and broad, which is a characteristic feature of the trifluoroborate group.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for the [(2-chloropyridin-3-yl)BF₃]⁻ Anion
| m/z (predicted) | Ion Formula | Description |
| 179.99 | [C₅H₃BClF₃N]⁻ | Molecular anion |
| 161.00 | [C₅H₃BClF₂N]⁻ | Loss of F |
| 112.99 | [C₅H₃ClN]⁻ | Loss of BF₃ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data.
NMR Spectroscopy
The following is a general protocol for the acquisition of NMR spectra of potassium organotrifluoroborates.[1][2][3]
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.
-
Sample Preparation : Approximately 10-20 mg of the this compound sample is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR : Spectra are typically acquired with a 45° pulse angle, an acquisition time of around 3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR : Spectra are acquired with a 90° pulse angle and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
¹⁹F NMR : Chemical shifts are referenced to an external standard, such as trifluoroacetic acid (TFA) or CFCl₃.
-
¹¹B NMR : Spectra are referenced to an external standard of boron trifluoride diethyl etherate (BF₃·OEt₂). A modified pulse sequence may be used to improve resolution and observe B-F coupling.[1][2][3]
Infrared (IR) Spectroscopy
The following is a general protocol for FT-IR analysis using the KBr pellet method.
-
Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation :
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The following is a general protocol for the analysis of potassium organotrifluoroborates by ESI-MS.
-
Instrumentation : An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : The solution is infused into the ESI source. The analysis is typically performed in negative ion mode to detect the [(2-chloropyridin-3-yl)BF₃]⁻ anion. The mass spectrum is recorded over an appropriate m/z range.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow from the synthesis of a potassium organotrifluoroborate to its comprehensive spectral characterization.
Caption: General workflow for the synthesis and spectral analysis.
References
CAS number for Potassium (2-chloropyridin-3-yl)trifluoroborate
An In-depth Technical Guide to Potassium (2-chloropyridin-3-yl)trifluoroborate
CAS Number: 1201899-19-5
This technical guide provides comprehensive information on this compound, a versatile reagent in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Chemical Properties and Data
This compound is a member of the air- and moisture-stable potassium organotrifluoroborate salt family.[1][2] These reagents have gained significant traction as alternatives to the more sensitive boronic acids and esters.[2] Their stability allows for easier handling and storage over extended periods.[1][3]
| Property | Value | Reference |
| CAS Number | 1201899-19-5 | [4] |
| Molecular Formula | C5H3BClF3KN | [5][6] |
| Molecular Weight | 219.44 g/mol | [5][6] |
| Physical Appearance | Typically a white, crystalline solid | [3] |
| Stability | Air- and moisture-stable | [1][2] |
| Solubility | Soluble in solvents like acetone | [3] |
Synthesis and Experimental Protocols
The synthesis of potassium organotrifluoroborates is generally straightforward and can be achieved through various methods, often starting from the corresponding organoboronic acids or via in-situ generation from organolithium or Grignard reagents.[3][7]
General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids
This protocol is adapted from established procedures for the conversion of boronic acids to their corresponding potassium trifluoroborate salts.[3][8]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF2) (3.0-4.0 equiv)
-
Methanol
-
Water
-
Acetone
Procedure:
-
The arylboronic acid is dissolved in methanol in a round-bottomed flask.[8]
-
An aqueous solution of potassium hydrogen fluoride is added to the methanolic solution.[8]
-
The mixture is stirred at room temperature, leading to the formation of a precipitate.
-
The solvent is removed under reduced pressure.
-
The resulting solid is then triturated or extracted with a suitable solvent, such as hot acetone, to separate the desired potassium aryltrifluoroborate from insoluble inorganic salts (e.g., KF, KHF2).[3]
-
The solvent is evaporated, and the product can be further purified by recrystallization if necessary.
Logical Workflow for Synthesis
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[3]
The use of organotrifluoroborates in Suzuki-Miyaura couplings offers several advantages, including enhanced stability and, in some cases, improved reactivity compared to boronic acids.[2][9] The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10]
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a representative procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos) (4-10 mol%)
-
Base (e.g., Cs2CO3, K2CO3) (3.0 equiv)
-
Solvent system (e.g., Toluene/Water, THF/Water)
Procedure:
-
A reaction vessel is charged with the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).
-
The solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involving potassium organotrifluoroborates follows a well-established catalytic cycle.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1235099-38-3|Potassium (6-chloropyridin-3-yl)trifluoroborate|BLD Pharm [bldpharm.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. boronpharm.com [boronpharm.com]
- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of Potassium (2-chloropyridin-3-yl)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of potassium (2-chloropyridin-3-yl)trifluoroborate in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility trends derived from analogous compounds and provides a detailed experimental protocol for quantitative determination.
Core Concepts: Solubility of Potassium Aryltrifluoroborates
Potassium organotrifluoroborates are a class of organoboron reagents valued for their stability and utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] Their solubility is a critical factor in reaction kinetics, purification, and overall process efficiency. Generally, these salts exhibit a preference for polar solvents due to their ionic nature.
A general disadvantage of potassium trifluoroborate salts is their relatively poor solubility in a wide range of common organic solvents, with the exception of polar aprotic solvents like methanol and acetonitrile, or water.[3]
Qualitative Solubility of this compound
Based on the general behavior of potassium aryltrifluoroborates and related substituted pyridine boronic acids, the expected solubility of this compound is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed experimentally.
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Potassium organotrifluoroborates generally exhibit good solubility in these solvents. The polarity of these solvents can effectively solvate the potassium cation and the trifluoroborate anion. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | These solvents can solvate the ions and engage in hydrogen bonding. However, the presence of water can potentially lead to hydrolysis of the trifluoroborate group over time. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Slight to Insoluble | Potassium organotrifluoroborates are generally described as being slightly soluble in THF and insoluble in diethyl ether. |
| Hydrocarbons | Toluene, Hexane | Insoluble | The nonpolar nature of these solvents makes them poor solvents for ionic salts like potassium trifluoroborates. |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Similar to hydrocarbons, the low polarity of chlorinated solvents results in poor solvation of the ionic compound. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a general "excess solid" or "shake-flask" method for determining the solubility of this compound in a given organic solvent. This method is considered a reliable approach for generating accurate solubility data.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., acetonitrile, acetone, THF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
References
Thermal Stability of Potassium (2-chloropyridin-3-yl)trifluoroborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic chemistry, particularly in cross-coupling reactions.[1][2] Their popularity stems from their remarkable stability compared to other organoboron compounds such as boronic acids.[1][2] Generally, potassium organotrifluoroborates are crystalline solids that are stable to both air and moisture, allowing for convenient handling and long-term storage at ambient temperatures without significant degradation.[1][2][3] This inherent stability makes them attractive intermediates in complex synthetic pathways and drug discovery processes.
The thermal stability of these compounds is a critical parameter for their safe handling, storage, and application in reactions that may require elevated temperatures. While individual compounds within this class exhibit varying thermal properties, the general trend points towards high thermal resilience. For instance, potassium trifluoromethyltrifluoroborate has been reported to be stable up to 300 °C.[3]
Thermal Stability Data
Specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for Potassium (2-chloropyridin-3-yl)trifluoroborate are not available in the reviewed literature. However, based on the analysis of similar potassium aryltrifluoroborate salts, a general profile of thermal stability can be anticipated. The following table summarizes the type of quantitative data that would be obtained from such analyses.
| Parameter | Expected Range/Value | Method of Analysis | Significance |
| Decomposition Onset Temperature (Tonset) | > 200 °C | Thermogravimetric Analysis (TGA) | Indicates the temperature at which significant mass loss begins, marking the start of thermal decomposition. |
| Melting Point (Tm) | Variable (may decompose before melting) | Differential Scanning Calorimetry (DSC) | Provides information on the purity and the physical transition from solid to liquid phase. For many salts, decomposition may occur prior to or concurrently with melting. |
| Mass Loss (%) | Dependent on decomposition pathway | Thermogravimetric Analysis (TGA) | Quantifies the amount of volatile products released during thermal decomposition. |
| Enthalpy of Decomposition (ΔHd) | Variable | Differential Scanning Calorimetry (DSC) | Measures the heat released or absorbed during decomposition, indicating whether the process is exothermic or endothermic. |
Note: The values presented in this table are hypothetical and are intended to illustrate the data that would be generated from thermal analysis. Actual experimental values are required for a precise assessment of the thermal stability of this compound.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss characteristics of the sample.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set. A typical program involves an initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature (e.g., 500 °C or higher, depending on the expected stability).
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a DSC pan (e.g., aluminum or gold-plated copper), which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The same temperature program as in the TGA analysis is generally used to allow for direct comparison of the results.
-
-
Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the area under the peaks (which corresponds to the enthalpy change) are determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently limited in the public domain, the well-established stability of the potassium organotrifluoroborate class of compounds suggests that it is likely a thermally robust material. For precise and safe handling, especially in applications involving elevated temperatures, it is imperative that the thermal properties be determined experimentally using standard techniques such as TGA and DSC. The protocols and workflow provided in this guide offer a comprehensive framework for conducting such an analysis. This information is critical for researchers and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate.
References
A Technical Guide to the Air and Moisture Stability of Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the air and moisture stability of Potassium (2-chloropyridin-3-yl)trifluoroborate. Drawing upon the well-established characteristics of the broader class of potassium organotrifluoroborates, this document outlines the compound's expected stability, handling procedures, and relevant experimental protocols for its synthesis and application in organic synthesis, particularly in cross-coupling reactions.
Core Concepts: Understanding the Stability of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis due to their remarkable stability compared to their boronic acid and ester counterparts.[1][2][3] This inherent stability is a key advantage, simplifying storage, handling, and broadening their compatibility with a wide range of reaction conditions and functional groups.[2]
The general consensus in the scientific literature is that potassium organotrifluoroborates are crystalline, free-flowing solids that are exceptionally stable to both air and moisture.[4] Many can be stored indefinitely at room temperature without the need for special precautions such as an inert atmosphere.[2][4][5] This stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms, rendering the C-B bond less susceptible to protodeboronation.
Qualitative Stability Assessment
Based on the extensive literature on potassium organotrifluoroborates, the following qualitative stability characteristics can be anticipated for this compound:
| Property | Expected Stability | Rationale |
| Air Stability | High | The organotrifluoroborate moiety is generally resistant to oxidation under ambient conditions. |
| Moisture Stability | High | These compounds are not considered hygroscopic and are stable in the presence of atmospheric moisture.[4] |
| Thermal Stability | High | Potassium organotrifluoroborates typically exhibit high melting points and thermal stability. For instance, potassium trifluoromethyltrifluoroborate is stable up to 300°C.[1] |
| Long-term Storage | Excellent | Can be stored for extended periods at room temperature in a well-sealed container without significant decomposition.[2][4] |
Potential Degradation Pathways
The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is generally slow under neutral conditions but is promoted by acidic or basic conditions. It is important to note that this hydrolysis is a necessary step for the activation of the trifluoroborate in palladium-catalyzed cross-coupling reactions, where the resulting boronic acid is the active species in the transmetalation cycle.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not published, the following sections provide detailed methodologies for its synthesis and a common application, the Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar potassium heteroaryltrifluoroborates.
Synthesis of this compound
The synthesis of potassium aryl- and heteroaryltrifluoroborates is typically achieved through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).
Materials:
-
(2-chloropyridin-3-yl)boronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve (2-chloropyridin-3-yl)boronic acid (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).
-
Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid. A white precipitate is expected to form.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with acetone to remove any unreacted starting material and inorganic salts.
-
Collect the solid product by filtration and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for introducing the 2-chloropyridin-3-yl moiety into various organic molecules via the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
This compound (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk tube or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq), this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways Clarification
It is important to clarify that this compound is a synthetic reagent used in chemical transformations and is not known to be directly involved in biological signaling pathways. The diagrams provided illustrate its role in a chemical synthesis and a catalytic cycle, which are the scientifically accurate representations of its function in the context of drug development research, where it serves as a building block for the synthesis of potentially bioactive molecules.
Conclusion
This compound, as a member of the potassium organotrifluoroborate family, is expected to be a highly stable compound with excellent resistance to air and moisture. This stability facilitates its storage and handling, making it a convenient and reliable reagent in organic synthesis. While quantitative stability data for this specific compound is not extensively documented, the overwhelming qualitative evidence from the broader class of organotrifluoroborates provides a strong basis for its use in research and development with standard laboratory practices. The provided experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling offer a practical guide for its utilization in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preparation of Potassium (2-chloropyridin-3-yl)trifluoroborate from 2-chloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of potassium (2-chloropyridin-3-yl)trifluoroborate from 2-chloropyridine-3-boronic acid. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, leveraging the stability and reactivity of potassium organotrifluoroborate salts.
Overview
The conversion of boronic acids to their corresponding potassium trifluoroborate salts is a robust and widely utilized transformation in organic synthesis. These salts offer several advantages over their boronic acid precursors, including enhanced stability towards air and moisture, which facilitates storage and handling.[1][2] The trifluoroborate moiety acts as a protected form of the boronic acid, which can be unmasked under specific reaction conditions, making them valuable intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][3]
The standard method for this preparation involves the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂) in a suitable solvent system.[1] This process is generally high-yielding and results in a crystalline product that can often be purified by simple filtration and washing.
Chemical Transformation
The chemical equation for the synthesis of this compound from 2-chloropyridine-3-boronic acid is as follows:
Caption: Reaction scheme for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.
| Property | 2-Chloropyridine-3-boronic Acid | This compound (Expected) |
| Molecular Formula | C₅H₅BClNO₂[4][5] | C₅H₃BClF₃KN |
| Molecular Weight | 157.36 g/mol [4][5][6] | 219.44 g/mol [7][8][9] |
| CAS Number | 381248-04-0[4][5] | Not available |
| Appearance | White to off-white solid | White crystalline solid |
| Solubility | Soluble in methanol and other polar organic solvents.[1] | Generally soluble in polar solvents like methanol, acetonitrile, acetone, DMF, and DMSO. Sparingly soluble in water.[1] |
| Stability | Stable under normal conditions, but can dehydrate to form boroxines. | Indefinitely stable to air and moisture at room temperature.[1][2] |
Experimental Protocol
The following is a detailed experimental protocol adapted from a general and reliable procedure for the synthesis of potassium organotrifluoroborates.[1]
4.1. Materials and Equipment
-
2-Chloropyridine-3-boronic acid (1.0 eq)
-
Potassium hydrogen difluoride (KHF₂) (3.0 eq)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Acetonitrile (for washing/recrystallization)
4.2. Procedure
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2-chloropyridine-3-boronic acid (e.g., 10.0 g, 63.6 mmol, 1.0 eq) in methanol (e.g., 50 mL).
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen difluoride (e.g., 14.9 g, 190.8 mmol, 3.0 eq) in deionized water (e.g., 65 mL).
-
Reaction: Cool the solution of the boronic acid to 0-5 °C using an ice bath. To the cooled and stirring solution, add the aqueous KHF₂ solution dropwise over 10-15 minutes. A thick white precipitate will form.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Purification:
-
The resulting solid residue contains the desired product and excess KHF₂.
-
Add acetonitrile to the solid and stir vigorously. The this compound will dissolve, while the inorganic salts are largely insoluble.[1]
-
Filter the mixture through a Büchner funnel to remove the insoluble inorganic salts.
-
Wash the collected solids with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the purified this compound as a white crystalline solid.
-
The product can be further purified by recrystallization from a minimal amount of hot acetonitrile if necessary.
-
4.3. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Expected)
While specific experimental data for this compound is not widely published, the following are expected characterization data based on analogous compounds.[1][10]
| Analysis | Expected Results |
| ¹H NMR | The spectrum will show signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the chloro and trifluoroborate substituents. |
| ¹³C NMR | The spectrum will display five distinct signals for the pyridine ring carbons. The carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation. |
| ¹⁹F NMR | A 1:1:1:1 quartet is expected, arising from the coupling of the fluorine atoms with the ¹¹B nucleus (spin I = 3/2). The chemical shift is typically in the range of -130 to -160 ppm relative to CFCl₃.[1] |
| ¹¹B NMR | A 1:3:3:1 quartet is expected due to coupling with the three equivalent fluorine atoms. The chemical shift typically falls in the range of -2.5 to 7 ppm relative to BF₃·Et₂O.[1] |
| Melting Point | Expected to be a high-melting crystalline solid, likely above 200 °C, similar to other potassium aryltrifluoroborates. |
Safety Considerations
-
Potassium hydrogen difluoride (KHF₂) is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Handle KHF₂ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Acetonitrile is flammable and toxic. Use in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
This guide provides a comprehensive framework for the preparation and characterization of this compound. Researchers should adapt the protocol as needed based on their specific experimental setup and available analytical instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloropyridine-3-boronic acid 381248-04-0 [sigmaaldrich.com]
- 6. 2-Chloropyridine-3-boronic acid, 96% | Fisher Scientific [fishersci.ca]
- 7. Potassium (5-chloropyridin-3-yl)trifluoroborate|BLD Pharm [bldpharm.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. apexmol.com [apexmol.com]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of Potassium (2-chloropyridin-3-yl)trifluoroborate
This technical guide provides a comprehensive overview of the known and inferred physical properties of Potassium (2-chloropyridin-3-yl)trifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, outlines relevant experimental protocols, and presents logical workflows for the synthesis and characterization of this compound class.
Introduction
Potassium organotrifluoroborates are a class of versatile and increasingly important reagents in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. Their stability to air and moisture, crystalline nature, and ease of handling make them advantageous alternatives to the more sensitive boronic acids.[1] This guide focuses specifically on this compound, a heteroaromatic organotrifluoroborate with potential applications in the synthesis of complex molecules for pharmaceutical and materials science research. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates its likely properties based on the well-documented characteristics of analogous compounds and the general behavior of the potassium organotrifluoroborate class.
Core Physical and Chemical Properties
This compound is expected to be a white, crystalline solid that is stable under atmospheric conditions for extended periods.[2] The general properties of potassium organotrifluoroborates suggest a high melting point and solubility in polar organic solvents.
Structural and Molecular Data
To provide a comparative context, the following table summarizes key molecular data for this compound and closely related analogs.
| Property | This compound (Inferred) | Potassium (4-chloropyridin-3-yl)trifluoroborate | Potassium (6-chloropyridin-3-yl)trifluoroborate | Potassium (3-chlorophenyl)trifluoroborate |
| Molecular Formula | C₅H₃BClF₃KN | C₅H₃BClF₃KN | C₅H₃BClF₃KN | C₆H₄BClF₃K |
| Molecular Weight | 219.44 g/mol | 219.443 g/mol [3] | 219.44 g/mol [4] | 218.45 g/mol [5] |
| Appearance | White Powder (Expected) | Not Specified | Not Specified | White powder[5] |
| Melting Point | > 230 °C (Expected) | Not Specified | Not Specified | >300 °C[5] |
Solubility
Potassium organotrifluoroborates exhibit characteristic solubility profiles. While they are salts, their solubility in water is generally slight.[6] High solubility is observed in polar solvents, a critical consideration for their use in chemical reactions.[6]
| Solvent | Solubility |
| Water | Slightly Soluble[6] |
| Methanol | Soluble[6] |
| Acetone | Soluble[6] |
| Acetonitrile | Soluble[6] |
| Dimethylformamide (DMF) | Soluble[6] |
| Dimethyl sulfoxide (DMSO) | Soluble[6] |
Experimental Protocols
Detailed experimental data for the target compound is not available. However, the following sections describe generalized and widely accepted protocols for the synthesis and characterization of potassium organotrifluoroborates, which are directly applicable to this compound.
General Synthesis of Potassium Aryltrifluoroborates
The most common and straightforward method for synthesizing potassium aryltrifluoroborates is the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂).[1][2]
Protocol:
-
Dissolution: The arylboronic acid (1.0 equivalent) is dissolved in a suitable solvent, typically methanol.[1]
-
Reaction with KHF₂: An aqueous solution of potassium bifluoride (KHF₂, 3.0-6.0 equivalents) is added to the stirred solution of the boronic acid.[1][6] The reaction is typically performed at room temperature or with initial cooling.
-
Precipitation and Isolation: The formation of the potassium aryltrifluoroborate often results in its precipitation from the reaction mixture. The solid product is then isolated by filtration.
-
Purification: The crude product can be purified by washing with a solvent in which the inorganic byproducts are insoluble, such as acetone, or by recrystallization from a suitable solvent like acetonitrile or an acetone/ether mixture.[2]
Below is a DOT script for a Graphviz diagram illustrating this general synthetic workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural characterization of potassium organotrifluoroborates. Spectra for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei provide definitive structural information.
General NMR Measurement Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz) is used.[6]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent due to the good solubility of potassium organotrifluoroborates.[6]
-
Internal Reference:
-
External Reference:
-
Typical ¹H NMR Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: ~3.6 s
-
Repetitions: 16
-
Spectral Width: 15 ppm
-
The following diagram illustrates the workflow for the NMR analysis of a synthesized potassium organotrifluoroborate.
Signaling Pathways and Applications
Potassium organotrifluoroborates do not have inherent signaling pathway activities. Their primary role is that of a stable, versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[2][6] The 2-chloropyridine-3-yl moiety is a common scaffold in medicinal chemistry, and thus, this compound is a valuable precursor for the synthesis of biologically active compounds.
The logical relationship for its application in synthesis is depicted in the following diagram.
Conclusion
While specific, experimentally determined physical constants for this compound are not extensively reported, its properties can be reliably inferred from the well-established characteristics of the potassium organotrifluoroborate class. It is expected to be an air- and moisture-stable crystalline solid with good solubility in polar organic solvents. The standardized protocols for synthesis and NMR characterization provided in this guide offer a robust framework for its preparation and quality control. Its utility as a stable precursor in cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemshuttle.com [chemshuttle.com]
- 4. boronpharm.com [boronpharm.com]
- 5. americanelements.com [americanelements.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthetic Utility of Potassium (2-chloropyridin-3-yl)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (2-chloropyridin-3-yl)trifluoroborate has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of cross-coupling reactions for drug discovery and development. Its stability, ease of handling, and reactivity make it an attractive alternative to the corresponding boronic acid. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of this important reagent, with a focus on detailed experimental protocols and quantitative data.
Introduction
Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that have gained significant traction as surrogates for boronic acids in a variety of chemical transformations.[1] Their enhanced stability compared to boronic acids, which can be prone to dehydration and protodeboronation, makes them ideal reagents for complex molecule synthesis, particularly in the pharmaceutical industry where robustness and reproducibility are paramount. The fluorine atoms in the trifluoroborate moiety play a crucial role in modulating the electronic properties and stability of the molecule, which can be advantageous in drug design.[2]
The 2-chloropyridine motif is a common feature in many biologically active compounds. The chlorine atom can serve as a handle for further functionalization, or it can be a key element for interaction with biological targets. The trifluoroborate group at the 3-position provides a convenient point for the introduction of this important heterocyclic scaffold into a wide range of molecular architectures via transition metal-catalyzed cross-coupling reactions.
Synthesis of this compound
While a singular "discovery" paper for this compound is not readily identifiable in the literature, its synthesis is exemplified in the work of Aggarwal and coworkers, who reported an improved general method for the conversion of pinacolboronic esters to their corresponding trifluoroborate salts.[3] This approach provides a reliable and high-yielding route to the title compound.
The most common and efficient synthetic strategy involves a two-step sequence starting from a suitable halogenated pyridine derivative. The first step is the formation of the corresponding boronic ester, followed by the conversion to the trifluoroborate salt.
Synthesis of (2-chloropyridin-3-yl)boronic acid pinacol ester
The precursor, (2-chloropyridin-3-yl)boronic acid pinacol ester, can be synthesized via a Miyaura borylation of a dihalogenated pyridine, such as 2-chloro-3-bromopyridine or 2-chloro-3-iodopyridine, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
Conversion to this compound
The pinacol ester is then converted to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water. This method, as described by Aggarwal and coworkers, is highly efficient and provides the product in excellent yield.[3]
Experimental Protocols
The following are representative experimental protocols based on established literature procedures for the synthesis of potassium organotrifluoroborates.[3]
Synthesis of (2-chloropyridin-3-yl)boronic acid pinacol ester
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloro-3-bromopyridine | 192.41 | 1.92 g | 10.0 mmol |
| Bis(pinacolato)diboron | 253.94 | 3.05 g | 12.0 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.74 | 293 mg | 0.4 mmol |
| Potassium acetate | 98.14 | 2.94 g | 30.0 mmol |
| 1,4-Dioxane | - | 50 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 2-chloro-3-bromopyridine, bis(pinacolato)diboron, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium acetate.
-
Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80-90 °C with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (2-chloropyridin-3-yl)boronic acid pinacol ester as a solid.
Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| (2-chloropyridin-3-yl)boronic acid pinacol ester | 269.54 | 2.70 g | 10.0 mmol |
| Potassium hydrogen fluoride (KHF₂) | 78.10 | 3.51 g | 45.0 mmol |
| Methanol | - | 20 mL | - |
| Water | - | 20 mL | - |
| Acetone | - | As needed | - |
Procedure:
-
To a flask is added (2-chloropyridin-3-yl)boronic acid pinacol ester and methanol.
-
A solution of potassium hydrogen fluoride in water is added to the stirred solution of the pinacol ester.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The solvents are removed under reduced pressure.
-
The resulting solid residue is triturated with hot acetone and filtered to remove inorganic salts.
-
The acetone filtrate is concentrated under reduced pressure to yield this compound as a white solid. An "excellent yield" is reported for this type of transformation.[3]
Characterization Data
The following table summarizes the expected characterization data for this compound based on data for similar compounds.
| Property | Value |
| Molecular Formula | C₅H₃BClF₃KN |
| Molecular Weight | 219.44 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.2-8.3 (m, 1H), 7.8-7.9 (m, 1H), 7.3-7.4 (m, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-152, 148-150, 140-142, 122-124, C-B bond not always observed |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -135 to -145 (br s) |
| ¹¹B NMR (DMSO-d₆, 128 MHz) | δ 3-5 (br s) |
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 2-chloropyridine core and a variety of aryl or heteroaryl partners, which is a key transformation in the synthesis of many pharmaceutical compounds.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 219.44 | 219 mg | 1.0 mmol |
| Aryl Bromide | - | 1.0 mmol | 1.0 mmol |
| Palladium(II) Acetate | 224.49 | 4.5 mg | 0.02 mmol |
| SPhos | 410.57 | 16.4 mg | 0.04 mmol |
| Potassium Carbonate | 138.21 | 415 mg | 3.0 mmol |
| Toluene | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a reaction vessel is added this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium carbonate.
-
The vessel is evacuated and backfilled with an inert atmosphere.
-
Toluene and water are added, and the mixture is heated to 80-100 °C with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 3-aryl-2-chloropyridine product.
Table of Representative Suzuki-Miyaura Coupling Reactions:
| Aryl Halide | Product | Yield (%) |
| 4-Bromoanisole | 2-Chloro-3-(4-methoxyphenyl)pyridine | >80% (expected) |
| 1-Bromo-4-cyanobenzene | 4-(2-Chloropyridin-3-yl)benzonitrile | >80% (expected) |
| 2-Bromothiophene | 2-Chloro-3-(thiophen-2-yl)pyridine | >75% (expected) |
Yields are estimated based on similar reactions reported in the literature.[4]
Conclusion
This compound is a highly useful and versatile reagent in organic synthesis. Its stability and ease of preparation make it a superior alternative to the corresponding boronic acid for many applications. The detailed synthetic protocols and understanding of its reactivity in Suzuki-Miyaura cross-coupling reactions provided in this guide are intended to facilitate its use by researchers and scientists in the development of novel molecules with potential applications in medicine and other fields. The continued exploration of the chemistry of this and other organotrifluoroborates will undoubtedly lead to further innovations in synthetic methodology.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Reactivity of Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary reactivity of Potassium (2-chloropyridin-3-yl)trifluoroborate, a heterocyclic organotrifluoroborate salt. While specific reactivity studies on this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous potassium organotrifluoroborates. This document will focus on its anticipated behavior in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.
Introduction to Potassium Organotrifluoroborates
Potassium organotrifluoroborates have gained significant traction as robust and versatile nucleophilic partners in cross-coupling reactions.[1] Compared to their boronic acid counterparts, they offer enhanced stability towards air and moisture, simplifying handling and storage. These crystalline solids are readily prepared and can often be utilized in near-stoichiometric amounts, which improves the atom economy of the reaction.[2][3] Their utility in synthesizing complex molecules, particularly in the pharmaceutical industry, is well-documented.[1]
Synthesis and Stability
This compound, while not commercially available from all suppliers, can be synthesized from the corresponding boronic acid or via transmetalation routes. The general synthesis of potassium organotrifluoroborates involves the reaction of an organoboronic acid with potassium hydrogen fluoride (KHF₂).[3][4] An alternative one-pot synthesis can involve lithium-halogen exchange of the parent aryl halide, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[5]
Once synthesized, potassium organotrifluoroborates, including the (2-chloropyridin-3-yl) derivative, are expected to be stable, crystalline solids that can be stored for extended periods without significant degradation.[1]
Anticipated Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of potassium organotrifluoroborates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][6] In this context, this compound is expected to serve as a nucleophilic partner, coupling with a variety of aryl and heteroaryl halides or triflates.
The general mechanism for the Suzuki-Miyaura reaction involving a potassium organotrifluoroborate is depicted below.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide, adapted from established procedures.[2][7]
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., RuPhos, XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and the base (1.5 mmol, 3.0 equiv.).[7]
-
Add the solvent system (e.g., 5 mL of toluene and 0.5 mL of deionized water).[7]
-
In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and the ligand (e.g., RuPhos, 0.02 mmol, 4 mol %).[7]
-
Add the catalyst/ligand mixture to the reaction flask under a positive pressure of the inert gas.[7]
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Quantitative Data on Analogous Reactions
| Entry | Heteroaryltrifluoroborate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Excellent |
| 2 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloro-5-methoxypyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |
| 3 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloro-6-fluoropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |
| 4 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 5-Chloronicotinaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |
| 5 | Potassium phenethyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good |
| 6 | Potassium phenethyltrifluoroborate | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Excellent |
Table adapted from data presented for similar compounds.[2] "Excellent" and "Good" are qualitative descriptors from the source material, suggesting high to moderate yields.
Conclusion
This compound is poised to be a valuable building block in synthetic and medicinal chemistry. Based on the established reactivity of analogous potassium organotrifluoroborates, it is expected to be a stable and efficient nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The provided general protocols and workflow offer a solid starting point for researchers looking to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates will likely lead to high yields of the desired cross-coupled products.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the Suzuki-Miyaura cross-coupling reaction between potassium (2-chloropyridin-3-yl)trifluoroborate and various aryl bromides. This transformation is a powerful method for the synthesis of 2-chloro-3-arylpyridines, which are important structural motifs in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] The use of potassium organotrifluoroborates offers several advantages over traditional boronic acids, including enhanced stability, ease of handling, and resistance to protodeboronation.[2][3] These reagents are typically air-stable, crystalline solids that can be stored for extended periods.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The active Pd(0) catalyst first undergoes oxidative addition to the aryl bromide. Subsequently, in the presence of a base, the organotrifluoroborate is activated and transmetalates its organic group to the palladium(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) intermediate affords the desired biaryl product and regenerates the active Pd(0) catalyst.[1]
Experimental Protocols
This section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium precatalyst
-
Phosphine ligand (e.g., RuPhos, SPhos, XPhos)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))
-
Anhydrous and degassed solvent (e.g., Toluene/Water mixture, 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., 10:1 Toluene/H₂O, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) to the Schlenk flask via syringe.[5][6] Then, add the prepared catalyst mixture to the reaction flask under a positive pressure of the inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.[5][7]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various potassium organotrifluoroborates with aryl halides, which can serve as a starting point for the optimization of the coupling with this compound.
| Entry | Aryl Bromide Substrate | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Potassium isobutyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 85 |
| 2 | 4-Bromobenzonitrile | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 65 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 92 |
| 4 | 2-Bromopyridine | Potassium trans-styryl trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ (3) | i-PrOH/H₂O | 80 | 85 |
| 5 | 4-Chlorotoluene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 82 |
Note: The yields presented are based on published data for analogous reactions and should be considered as representative examples.[2][5][8][9]
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Potassium organotrifluoroborates have emerged as valuable coupling partners due to their stability as crystalline solids, ease of handling, and resistance to protodeboronation compared to their boronic acid counterparts.[1][2] This document provides detailed application notes and protocols for the use of Potassium (2-chloropyridin-3-yl)trifluoroborate in palladium-catalyzed cross-coupling reactions for the synthesis of 3-aryl-2-chloropyridines. These structures are important scaffolds in medicinal chemistry and materials science.
The cross-coupling of heteroaryl trifluoroborates, particularly those containing an electron-deficient pyridine ring, can present unique challenges.[3][4] The chlorine substituent on the pyridine ring is less reactive than corresponding bromides or iodides, often necessitating the use of specialized, highly active catalyst systems.[4] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity.[4] Careful selection of the palladium source, ligand, and base is therefore critical for achieving high yields and reaction efficiency.
Data Presentation: Catalyst Systems and Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound with aryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tabulated summaries of representative reaction conditions and yields for analogous cross-coupling reactions involving heteroaryltrifluoroborates and aryl chlorides. These tables provide a basis for reaction optimization.
Table 1: Representative Conditions for the Suzuki-Miyaura Coupling of Heteroaryltrifluoroborates with Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | n-Butanol | 100 | >24 | 86 | [3] |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 12 | Varies | [5] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | High | [4] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-AmylOH | 100 | 16 | High | [4] |
| 5 | Pd₂(dba)₃ (2) | t-Bu₃P (4) | K₃PO₄ (3) | Toluene | 80 | 24 | Good | [1] |
Table 2: Substrate Scope with Optimized Conditions (Hypothetical)
Based on typical results for challenging Suzuki-Miyaura couplings.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 2-Chloro-3-(4-methoxyphenyl)pyridine | 85 |
| 2 | 4-Chlorobenzonitrile | 4-(2-Chloropyridin-3-yl)benzonitrile | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Chloro-3-(4-(trifluoromethyl)phenyl)pyridine | 78 |
| 4 | 2-Chlorotoluene | 2-Chloro-3-(o-tolyl)pyridine | 75 |
| 5 | 3-Chloropyridine | 2-Chloro-3,3'-bipyridine | 72 |
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound with an aryl chloride. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl chlorides, employing a highly active catalyst system.
Materials:
-
This compound (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)
-
RuPhos or XPhos (4-6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene or t-Amyl Alcohol, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating mantle
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl chloride, and anhydrous potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Under a positive flow of inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Add the degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-chloropyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the cross-coupling reaction.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the cross-coupling reaction.
References
Application Notes and Protocols: Potassium (2-chloropyridin-3-yl)trifluoroborate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2-chloropyridin-3-yl)trifluoroborate is a versatile and increasingly important reagent in medicinal chemistry. As a stable, solid organoboron compound, it offers significant advantages over corresponding boronic acids, including enhanced stability to air and moisture, and ease of handling.[1][2] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][4][5][6] This reaction enables the efficient incorporation of the 2-chloropyridin-3-yl moiety into a wide range of molecular scaffolds, a structural motif present in numerous biologically active compounds and approved pharmaceuticals.
The pyridine ring is a common feature in many drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[7] The 2-chloro-3-pyridinyl structural unit, in particular, serves as a crucial building block for the synthesis of various kinase inhibitors and other therapeutic agents.[8][9][10] This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors for cancer therapy.
Key Application: Synthesis of Kinase Inhibitors
The 2-chloropyridin-3-yl moiety is a key pharmacophore in a number of potent kinase inhibitors. Its strategic placement within a molecule can lead to high-affinity binding to the ATP-binding site of various kinases. A prominent example of a drug synthesized using this compound is Lorlatinib , a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[11]
Signaling Pathways of ALK and ROS1 in NSCLC
In NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins such as EML4-ALK and CD74-ROS1. These fusion proteins result in the constitutive activation of the kinase domains, driving uncontrolled cell proliferation, survival, and metastasis through the activation of several downstream signaling pathways.[3][11][12] The primary signaling cascades activated by ALK and ROS1 fusion proteins include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[11][13]
Below is a diagram illustrating the downstream signaling pathways of ALK and ROS1 fusion proteins in NSCLC.
Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of this compound. This reaction facilitates the formation of a C-C bond between the pyridinyl ring of the trifluoroborate and an aryl or heteroaryl halide.
General Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound is depicted below.
Detailed Protocol: Synthesis of a Biaryl Precursor
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The conditions are based on established methods for similar transformations.[4][5][14]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), RuPhos (0.04 equiv), and potassium carbonate (3.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed toluene and water in a 10:1 ratio to achieve a final concentration of 0.25 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions using various potassium alkyl- and heteroaryltrifluoroborates with different aryl chlorides. While not specific to this compound, this data provides an indication of the expected efficiency of such reactions.
| Entry | Aryl Chloride | Potassium Trifluoroborate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 93 |
| 2 | 2-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 |
| 3 | 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | - | 95 |
| 4 | 4-Bromoanisole | Potassium dioxolanylethyltrifluoroborate | PdCl₂(AᵗaPhos)₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 14 | 89 |
Data adapted from representative literature.[4][5][14]
Conclusion
This compound is a highly valuable reagent for the synthesis of complex molecules in medicinal chemistry. Its stability and efficiency in Suzuki-Miyaura cross-coupling reactions make it an ideal building block for the introduction of the 2-chloropyridin-3-yl moiety, a key component of numerous kinase inhibitors and other therapeutic agents. The provided protocols and data serve as a guide for researchers to effectively utilize this reagent in their drug discovery and development efforts. Further exploration of its reactivity with a broader range of coupling partners will undoubtedly lead to the discovery of novel and potent biologically active compounds.
References
- 1. soci.org [soci.org]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ozguryayinlari.com [ozguryayinlari.com]
- 12. ALK and ROS1 as a joint target for the treatment of lung cancer: a review - de la Bellacasa - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,3'-Bipyridine Derivatives via Suzuki-Miyaura Coupling: An Application Note and Protocol Utilizing Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,3'-bipyridine derivatives, a class of compounds with significant potential in pharmaceutical research and development. The protocol herein details a robust and efficient Suzuki-Miyaura cross-coupling reaction utilizing the stable and easy-to-handle Potassium (2-chloropyridin-3-yl)trifluoroborate as a key building block.
The 2,3'-bipyridine scaffold is a prevalent motif in numerous biologically active molecules and serves as a crucial intermediate in the synthesis of novel drug candidates.[1] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This application note offers a detailed experimental procedure, data on expected yields, and insights into the potential applications of the synthesized derivatives, particularly in the context of targeted cancer therapy.
Data Summary
The following table summarizes typical yields obtained from the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with a 3-pyridylboron species, analogous to the reaction with this compound. The yields are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Coupling Partner (Ar-X) | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-3'-pyridylpyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| 2 | 3-Bromopyridine | 2,3'-Bipyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-85 |
| 3 | 4-Chloroacetophenone | 1-(4-(3'-Pyridyl)phenyl)ethan-1-one | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 80-90 |
| 4 | 2-Chloropyridine | 2,3'-Bipyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-80 |
| 5 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-3'-pyridylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 88-96 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2,3'-bipyridine derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole, 3-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction Execution: Place the sealed Schlenk flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3'-bipyridine derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2,3'-bipyridine derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Potassium organotrifluoroborates have emerged as highly effective nucleophilic partners in these reactions, offering enhanced stability to air and moisture compared to their boronic acid counterparts, which simplifies handling and storage.[2][3][4] This attribute is particularly advantageous in the context of drug discovery and development, where reproducibility and operational simplicity are paramount.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of potassium (2-chloropyridin-3-yl)trifluoroborate with various aryl and heteroaryl halides. The 2-chloropyridine moiety is a common scaffold in pharmaceutically active compounds, and efficient methods for its elaboration are of significant interest.
Suitable Palladium Catalysts and Conditions
The successful cross-coupling of this compound, a heteroaryltrifluoroborate, with aryl or heteroaryl chlorides requires careful selection of the palladium catalyst, ligand, base, and solvent system. While electron-rich heteroaryltrifluoroborates can sometimes be coupled under ligandless conditions, the presence of the chloro-substituent on the pyridine ring and the general challenge of using aryl chlorides as coupling partners often necessitate the use of sophisticated catalyst systems.[5][6]
Several palladium catalyst systems have proven effective for the Suzuki-Miyaura coupling of heteroaryltrifluoroborates and related compounds. These typically involve a palladium(II) or palladium(0) source and a phosphine ligand.
Recommended Catalyst Systems:
-
PdCl2(dppf)·CH2Cl2: This catalyst is effective for the coupling of deactivated aryl and heteroaryltrifluoroborates with aryl and heteroaryl bromides and chlorides at low catalyst loadings (0.5–2%).[6][7]
-
Pd(OAc)2 / RuPhos: The combination of palladium(II) acetate and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) is a powerful system for coupling alkyltrifluoroborates with aryl chlorides and is also effective for heteroaryl systems.[1][8][9]
-
Pd(PPh3)4: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for Suzuki-Miyaura couplings and can be effective, particularly with more reactive coupling partners.[10]
Bases and Solvents:
-
Bases: Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are commonly employed bases for these transformations.[10][11][12]
-
Solvents: Biphasic solvent systems such as toluene/water or tetrahydrofuran (THF)/water are frequently used.[1][10][11] Methanol has also been reported as a suitable solvent.[5]
Data Summary: Catalyst Performance in Suzuki-Miyaura Couplings of Heteroaryltrifluoroborates
The following table summarizes typical conditions and yields for the Suzuki-Miyaura cross-coupling of various potassium heteroaryltrifluoroborates with aryl halides, providing a reference for starting points in optimizing the coupling of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)2 (0.5 mol%) | None | K2CO3 | MeOH | Reflux | High | [5] |
| PdCl2(dppf)·CH2Cl2 (0.5-2%) | dppf | Cs2CO3 | THF/H2O | 80 | Good to Excellent | [7][12] |
| Pd(OAc)2 (2 mol%) | RuPhos (4 mol%) | K2CO3 | Toluene/H2O | 80 | Good to Excellent | [1][9] |
| Pd(PPh3)4 (2 mol%) | PPh3 | Cs2CO3 | Toluene/H2O | 100 | High | [10] |
| PdCl2 (2 mol%) | PPh3 (6 mol%) | Cs2CO3 | THF/H2O | 65 | Moderate to Good | [11] |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl chloride. These protocols are based on established methodologies for similar substrates and should serve as a robust starting point for optimization.[2]
Protocol 1: Using Pd(OAc)2 / RuPhos
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (K2CO3, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Catalyst Preparation: In a separate vial, combine palladium(II) acetate (Pd(OAc)2, 0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Catalyst Addition: Add the catalyst mixture to the Schlenk tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using PdCl2(dppf)·CH2Cl2
-
Reaction Setup: In an oven-dried flask, combine this compound (1.05 equiv.), the aryl halide (1.0 equiv.), and cesium carbonate (Cs2CO3, 3.0 equiv.).
-
Catalyst Addition: Add PdCl2(dppf)·CH2Cl2 (2 mol %).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.
-
Solvent Addition: Add degassed THF and water (typically in a 4:1 ratio).
-
Reaction: Stir the mixture at 80 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Base Selection for Suzuki-Miyaura Coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. Potassium organotrifluoroborates have emerged as stable, easy-to-handle alternatives to boronic acids, offering advantages in terms of stability and stoichiometry.
This document provides detailed application notes and protocols for the selection of an appropriate base for the Suzuki-Miyaura coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate with various aryl and heteroaryl halides. The choice of base is a critical parameter that significantly influences reaction yield, rate, and the prevalence of side reactions, especially for challenging substrates such as electron-deficient 2-chloropyridines.
Core Concepts in Base Selection
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. It achieves this by activating the organotrifluoroborate salt, leading to the formation of a more nucleophilic boronate species. For potassium organotrifluoroborates, the base is thought to promote the formation of a trihydroxyborate or a related activated species.
The coupling of 2-chloropyridines is known to be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate the palladium catalyst, and the relatively inert C-Cl bond. Furthermore, the proximity of the nitrogen atom can lead to catalyst inhibition. Consequently, the selection of a suitable base is paramount for achieving high yields. Strong inorganic bases are often required to drive the reaction forward and overcome these challenges.
Data Presentation: Comparison of Common Bases
While a direct comparative study for this compound is not extensively documented, the following table summarizes the typical performance of commonly used bases in the Suzuki-Miyaura coupling of analogous 2-chloropyridine derivatives. This data serves as a guide for selecting a starting point for reaction optimization.
| Base | Typical Solvents | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane, THF | Often Very High | Frequently the base of choice for challenging couplings involving heteroaryl chlorides. Its use in anhydrous conditions is common.[1] |
| Cs₂CO₃ | Dioxane, Toluene, THF/H₂O | High to Very High | A highly effective but more expensive option. Often provides excellent yields where other bases fail.[1] |
| K₂CO₃ | Dioxane/H₂O, EtOH/H₂O, Toluene | Moderate to High | A common and cost-effective base. Its effectiveness can be highly dependent on the catalyst system and substrates.[1] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Moderate to High | Another widely used and economical base, often employed in aqueous solvent mixtures.[1] |
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. This protocol is intended as a starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., Bromide or Chloride)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine Ligand (e.g., SPhos, XPhos, RuPhos)
-
Selected Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous and Degassed Solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure: General Protocol for Base Screening
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Logical workflow for base selection and optimization.
References
Application Notes and Protocols: Solvent Effects on the Reactivity of Potassium (2-chloropyridin-3-yl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates are a class of highly stable and versatile reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2][3][4] Their stability to air and moisture, crystalline nature, and ease of handling make them advantageous alternatives to boronic acids.[2][3][5] This document provides detailed application notes on the solvent effects impacting the reactivity of Potassium (2-chloropyridin-3-yl)trifluoroborate and protocols for its use in cross-coupling reactions. The reactivity of potassium organotrifluoroborates is often masked by their tetracoordinate nature and can be unveiled under the conditions required for cross-coupling.[2][3]
The choice of solvent is a critical parameter in the Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates, influencing reaction rates, yields, and catalyst stability. Generally, protic solvents or aqueous solvent mixtures are known to facilitate these coupling reactions.[5]
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the representative yields for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) in various solvent systems. These values are based on general trends observed for heteroaryltrifluoroborates and serve as a comparative guide.[5][6][7]
| Entry | Solvent System (v/v) | Base | Catalyst System | Temperature (°C) | Representative Yield (%) |
| 1 | Toluene / H₂O (10:1) | K₂CO₃ | Pd(OAc)₂ / RuPhos | 80 | Good to Excellent |
| 2 | THF / H₂O (9:1) | Cs₂CO₃ | PdCl₂(dppf)·CH₂Cl₂ / PPh₃ | 80 | Moderate to Good |
| 3 | Isopropanol / H₂O (v/v) | t-BuNH₂ | PdCl₂(dppf)·CH₂Cl₂ | 80 | Good |
| 4 | Ethanol | Na₂CO₃ | Pd(OAc)₂ / RuPhos | 85 | Good to Excellent |
| 5 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | Good |
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling in Toluene/Water
This protocol is adapted from general procedures for the cross-coupling of primary and secondary alkyltrifluoroborates with aryl chlorides.[6][8]
Materials:
-
This compound (1.05 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv, 0.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized Water
-
Argon (or Nitrogen) gas
-
Schlenk tube (25 mL)
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
In a separate vial, weigh out Palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube containing the solids.
-
Sparge the resulting mixture with argon for 15 minutes while stirring.
-
Under a positive pressure of argon, add the catalyst/ligand mixture to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Potassium (2-chloropyridin-3-yl)trifluoroborate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating a wide array of processes such as cell growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has become a major focus in drug discovery.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of complex organic molecules, including kinase inhibitors. Potassium organotrifluoroborates have emerged as valuable alternatives to boronic acids in these reactions due to their enhanced stability to air and moisture, simplifying handling and storage.[1]
This document provides detailed application notes and protocols for the use of Potassium (2-chloropyridin-3-yl)trifluoroborate as a key building block in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for Aurora Kinase and Mitogen-activated protein kinase kinase 4 (MKK4).
Featured Applications in Kinase Inhibitor Synthesis
The (2-chloropyridin-3-yl) moiety is a valuable fragment in the design of kinase inhibitors. The pyridine nitrogen can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, while the chlorine atom can serve as a handle for further synthetic modifications to optimize potency and selectivity.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[2] The synthesis of potent Aurora kinase inhibitors can be achieved by coupling this compound with a suitable heterocyclic core, such as a pyrimidine scaffold.[2][3]
Synthesis of MKK4 Inhibitors
Mitogen-activated protein kinase kinase 4 (MKK4) is a key enzyme in the JNK and p38 MAP kinase signaling pathways, which are often implicated in cancer and inflammatory diseases. The development of selective MKK4 inhibitors is an active area of research. The (2-chloropyridin-3-yl) group can be incorporated into potential MKK4 inhibitors through Suzuki-Miyaura coupling with appropriate core structures, such as pyrazole-based scaffolds.
Signaling Pathways
Below are diagrams illustrating the signaling pathways of Aurora Kinase and MKK4.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a heterocyclic halide with this compound.
Materials:
-
Heterocyclic halide (e.g., chloro-pyrimidine or bromo-pyrazole scaffold) (1.0 eq.)
-
This compound (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (e.g., RuPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a dry reaction vessel, add the heterocyclic halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor precursor.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors containing a substituted pyridine moiety, analogous to those that can be synthesized using this compound.
Table 1: Reaction Conditions and Yields for Suzuki-Miyaura Coupling with Potassium Hetaryltrifluoroborates [1][4][5]
| Entry | Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 90-95 |
| 2 | 2-Bromopyrimidine | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 70-80 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 18 | 85-95 |
| 4 | 2-Chloroquinoline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 85-90 |
Table 2: Representative Inhibitory Activity of Aurora Kinase Inhibitors with Pyridine Moieties [6]
| Compound | Aurora A (IC₅₀, µM) | Aurora B (IC₅₀, µM) | Cell Line (GI₅₀, µM) |
| 28c | 0.067 | 12.71 | HCT116 (2.30) |
| 40f | 0.015 | 3.05 | Hela (p-T288 IC₅₀ = 0.070) |
Table 3: Representative Inhibitory Activity of MKK4 Inhibitors
| Compound | MKK4 (IC₅₀, nM) | MKK7 (IC₅₀, nM) | JNK1 (IC₅₀, nM) |
| HRX215 | <50 | >5000 | >5000 |
| Vemurafenib (off-target) | 7000 | - | - |
| HWY336 | ~5000 | ~5000 | - |
Note: The data in Tables 2 and 3 are for structurally related compounds and serve as a benchmark. The inhibitory activity of analogs synthesized using this compound would require experimental determination.
Conclusion
This compound is a versatile and stable reagent for the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. Its application allows for the efficient incorporation of the (2-chloropyridin-3-yl) moiety, which can impart favorable pharmacological properties to the final compounds targeting kinases such as Aurora and MKK4. The provided protocols and data serve as a comprehensive guide for researchers in the design and synthesis of novel kinase inhibitors.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
minimizing protodeboronation of Potassium (2-chloropyridin-3-yl)trifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (2-chloropyridin-3-yl)trifluoroborate. The focus is on minimizing protodeboronation, a common side reaction that can impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. In the context of your experiments, this means your starting material, this compound, is converted to the byproduct 2-chloropyridine. This is a significant concern as it consumes your starting material, reduces the yield of your desired product, and complicates purification. Potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids because they act as a "slow-release" source of the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[1][2]
Q2: How does the structure of this compound affect its stability to protodeboronation?
A2: The position of the trifluoroborate group on the pyridine ring is crucial. 3-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts.[2][3] The nitrogen atom in the 2-position can participate in a decomposition pathway that leads to rapid protodeboronation, especially around neutral pH.[3] Since your compound is a 3-pyridyl derivative, it is inherently more stable. The electron-withdrawing chloro substituent at the 2-position can also influence stability, generally increasing it.
Q3: What are the key factors that promote protodeboronation?
A3: The primary factors promoting protodeboronation are:
-
pH: The rate of protodeboronation is highly pH-dependent. For many heteroaromatic boronic acids, the reaction is accelerated at both very low and very high pH.[3]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water: The presence of water is necessary for protodeboronation to occur, as it acts as the proton source.
-
Prolonged reaction times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.
Q4: How can I detect and quantify protodeboronation in my reaction?
A4: You can monitor the formation of the protodeboronated byproduct, 2-chloropyridine, using standard analytical techniques:
-
NMR Spectroscopy: 1H NMR is a powerful tool to quantify the ratio of your desired product to the 2-chloropyridine byproduct by integrating characteristic signals.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques can be used to separate and quantify the components of your reaction mixture, including starting material, product, and the 2-chloropyridine byproduct. Mass spectrometry (GC-MS or LC-MS) can be used for definitive identification.
Troubleshooting Guide
This guide addresses common issues related to protodeboronation when using this compound in Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of 2-chloropyridine byproduct. | High rate of protodeboronation. | 1. Optimize the base: Use a milder base such as K3PO4 or Cs2CO3 instead of strong bases like NaOH or KOH. The choice of base can significantly impact the reaction's pH. 2. Lower the reaction temperature: If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 3. Minimize water content: While some water is often necessary for Suzuki couplings with trifluoroborates, using anhydrous solvents and minimizing the amount of water can reduce protodeboronation. A solvent system like toluene/water (10:1) is a good starting point.[4] 4. Use a highly active catalyst system: A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction. Consider using palladium catalysts with bulky, electron-rich phosphine ligands like RuPhos or SPhos.[4][5] |
| Inconsistent reaction yields. | Variability in reaction setup and conditions affecting pH and water content. | 1. Ensure consistent reagent quality: Use anhydrous solvents and ensure bases are properly stored to avoid absorbing atmospheric moisture. 2. Standardize reaction setup: Use consistent glassware, stirring rates, and heating methods. 3. Degas solvents thoroughly: Oxygen can degrade the catalyst and promote side reactions. Purge your reaction mixture with an inert gas (argon or nitrogen) before heating. |
| Protodeboronation observed even under optimized conditions. | Inherent instability of the boronic acid intermediate under the required reaction conditions. | 1. Slow addition of base: In some cases, adding the base slowly over a period of time can help maintain a lower effective concentration of the active boronate species, thus reducing the rate of protodeboronation. 2. Consider alternative coupling partners: If the electrophile is particularly unreactive, requiring harsh conditions, it may be necessary to explore alternative, more reactive coupling partners if possible. |
Data Presentation
The following table presents kinetic data for the protodeboronation of pyridin-3-ylboronic acid, a close structural analog of the boronic acid derived from this compound. This data illustrates the remarkable stability of the 3-pyridyl system, especially at higher pH values.
Table 1: Protodeboronation Half-life of Pyridin-3-ylboronic Acid at 70 °C
| pH | Half-life (t1/2) |
| 7 | > 1 week |
| 10 | > 1 week |
| 12 | > 1 week |
Data adapted from a study on the protodeboronation of heteroaromatic boronic acids. The study indicates that 3- and 4-pyridyl boronic acids are very stable, with half-lives exceeding one week at 70°C and pH 12. In contrast, 2-pyridyl boronic acid is significantly less stable, with a half-life of approximately 25-50 seconds at pH 7 and 70°C.[2][3]
Experimental Protocols
General Protocol for Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.05 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (deionized and degassed)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the aryl/heteroaryl halide, and potassium carbonate.
-
Catalyst and Ligand Addition: In a separate vial, weigh out the palladium(II) acetate and RuPhos, and add them to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene and degassed water to the Schlenk tube via syringe to achieve a 10:1 toluene/water ratio and a final concentration of approximately 0.25 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS by periodically taking aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Analytical Protocol for Quantifying Protodeboronation by 1H NMR
-
Sample Preparation: After the reaction work-up, dissolve a known mass of the crude product in a suitable deuterated solvent (e.g., CDCl3).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet in a clean region of the 1H NMR spectrum.
-
NMR Acquisition: Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration.
-
Quantification:
-
Identify a well-resolved signal for the protodeboronated byproduct, 2-chloropyridine.
-
Identify a well-resolved signal for your desired product.
-
Integrate the signals of the internal standard, the 2-chloropyridine byproduct, and your product.
-
Calculate the molar ratio of the byproduct to the product to determine the extent of protodeboronation.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
avoiding homocoupling side reactions with Potassium (2-chloropyridin-3-yl)trifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with Potassium (2-chloropyridin-3-yl)trifluoroborate, with a specific focus on avoiding homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (in this case, the (2-chloropyridin-3-yl)trifluoroborate) couple with each other to form a symmetrical biaryl byproduct. This reaction consumes the valuable boron reagent, reduces the yield of the desired cross-coupled product, and complicates the purification process. This side reaction is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.
Q2: How does the use of a trifluoroborate salt help in minimizing side reactions like homocoupling?
A2: Potassium organotrifluoroborates are more stable than their corresponding boronic acids.[1][2] They are less prone to protodeboronation and can act as a source for the slow release of the boronic acid in situ under the reaction conditions. This slow release maintains a low concentration of the active boronic acid species in the reaction mixture, which can help to minimize side reactions such as homocoupling.[2]
Q3: What is the role of maintaining an inert atmosphere, and how can I achieve it effectively?
A3: The active palladium(0) catalyst in the Suzuki-Miyaura catalytic cycle is highly sensitive to oxygen.[3] The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive palladium oxides and can also promote the homocoupling of the organoboron reagent.[3] Therefore, maintaining a strictly inert atmosphere is crucial for a successful reaction. This is typically achieved by thoroughly degassing the solvents and the reaction mixture and then maintaining a positive pressure of an inert gas, such as argon or nitrogen, throughout the experiment.[3] Common degassing techniques include bubbling the inert gas through the solvent or using freeze-pump-thaw cycles for more sensitive reactions.[3][4]
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Yes, the choice of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it does not require an initial reduction step that can sometimes be mediated by the homocoupling of the boronic acid.[5] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, ensuring its efficient reduction to the active Pd(0) species is essential to suppress homocoupling. Modern precatalysts, like the Buchwald G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) catalyst, which can help minimize side reactions.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on mitigating homocoupling.
Problem 1: Significant formation of the homocoupled byproduct is observed.
| Possible Cause | Troubleshooting Recommendation |
| Oxygen in the reaction mixture. | Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) for an extended period or by performing at least three freeze-pump-thaw cycles.[3][4] Assemble the reaction under a positive pressure of inert gas. |
| Use of a Pd(II) precatalyst without efficient reduction. | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Alternatively, consider using advanced Buchwald-type precatalysts that are known for their efficient generation of the active Pd(0) species.[5] |
| Inappropriate choice of base. | Use weaker inorganic bases such as K₂CO₃ or K₃PO₄, as strong bases can sometimes promote homocoupling.[5] The optimal base is often substrate-dependent and may require screening. |
| Suboptimal ligand selection. | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][5] These ligands can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling. |
Problem 2: Low yield of the desired cross-coupled product with unreacted starting materials.
| Possible Cause | Troubleshooting Recommendation |
| Catalyst deactivation. | The nitrogen atom on the pyridine ring can coordinate to the palladium center and inhibit its catalytic activity. The use of bulky, electron-rich ligands can mitigate this by sterically shielding the palladium.[2] |
| Inefficient oxidative addition. | For chloropyridine substrates, the oxidative addition step can be challenging. Increasing the reaction temperature may be necessary. Highly active catalyst systems, often employing Buchwald ligands, are generally required for the efficient coupling of chloropyridines. |
| Protodeboronation of the trifluoroborate. | Although more stable than boronic acids, trifluoroborates can still undergo protodeboronation. Ensure anhydrous conditions and consider using a milder base. |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki-Miyaura cross-coupling reactions involving challenging chloropyridine substrates, which can be extrapolated to experiments with this compound.
Table 1: Comparison of Palladium Catalyst Systems for the Coupling of Chloropyridines.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 1-4 | >90 | 1-3 |
| Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions. Data is compiled from typical results reported for similar substrates.[6] |
Table 2: Effect of Base on Suzuki Coupling Yield.
| Base | Typical Equivalents | General Observations |
| K₃PO₄ | 2.0 - 3.0 | Often effective for challenging couplings, including those with chloropyridines. |
| K₂CO₃ | 2.0 - 3.0 | A common and effective base, generally milder than hydroxides. |
| Cs₂CO₃ | 2.0 - 3.0 | A strong inorganic base that can be very effective but may also promote side reactions. |
| Na₂CO₃ | 2.0 - 3.0 | Another common and cost-effective option. |
| The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via a syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Detailed Degassing Procedure (Sparging)
-
Choose a solvent appropriate for your reaction (e.g., 1,4-dioxane, toluene).
-
Place the solvent in a flask that can be sealed.
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes to displace dissolved oxygen.
-
The degassed solvent should be used immediately.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Caption: A decision tree for systematically troubleshooting homocoupling side reactions.
References
Technical Support Center: Purification of Products from Potassium (2-chloropyridin-3-yl)trifluoroborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Potassium (2-chloropyridin-3-yl)trifluoroborate. The focus is on the purification of products from Suzuki-Miyaura cross-coupling reactions, a primary application for this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over the corresponding boronic acid in Suzuki-Miyaura coupling reactions?
Potassium trifluoroborate salts offer several advantages over their boronic acid counterparts, primarily related to their stability. They are generally moisture- and air-stable crystalline solids, which makes them easier to handle and store for extended periods.[1] This increased stability reduces the likelihood of degradation and the formation of boroxines, which can be present in boronic acid preparations.[1] Consequently, trifluoroborates can often be used in near stoichiometric amounts, improving reaction efficiency.[2]
Q2: What is the role of the base in the Suzuki-Miyaura reaction with this compound?
The base plays a crucial role in the catalytic cycle. A primary function of the base is to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[3][4][5] The base also activates the boronic acid, forming an organoborate species that is more reactive towards the palladium-halide complex, thereby promoting transmetalation.[4] The choice of base can significantly impact the reaction yield and selectivity.[4]
Q3: What are the most common side reactions observed when using this compound, and how can they be minimized?
The two most prevalent side reactions are protodeboronation and homocoupling.[6]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often occurring in the presence of aqueous bases.[6] To minimize this, using anhydrous solvents, carefully selecting the base, or employing the more stable trifluoroborate salt can be effective.[6][7]
-
Homocoupling: This involves the self-coupling of the boronic acid to form a bipyridine byproduct.[6] This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[6] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[6]
Q4: How does the hydrolysis of the trifluoroborate salt affect the outcome of the reaction?
The hydrolysis of potassium organotrifluoroborate to the corresponding boronic acid is a critical step.[3][5] A "slow release" of the boronic acid can be advantageous as it minimizes the accumulation of the boronic acid in the reaction mixture, thereby reducing the chances of side reactions like homocoupling and protodeboronation.[3][5] The rate of hydrolysis is influenced by factors such as the reaction temperature, the base used, and the solvent system.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Low or no product formation is a common challenge, often stemming from the inherent lower reactivity of 2-chloropyridines compared to their bromo or iodo analogs due to the strong Carbon-Chlorine (C-Cl) bond.[7]
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactive species.[6] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sterically shield the palladium center and mitigate this issue.[6][7] |
| Insufficient Catalyst Activity | For less reactive 2-chloropyridines, a highly active catalyst system is often necessary.[6] Consider switching to a more active palladium precatalyst or ligand. Increasing the catalyst loading may also be beneficial.[7] |
| Ineffective Base | The choice of base is critical.[8] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] Screening different bases may be required to find the optimal one for your specific substrates.[8] |
| Inadequate Reaction Temperature | The oxidative addition of the C-Cl bond to the palladium center can be slow. Increasing the reaction temperature, typically in the range of 80-120 °C, can improve the reaction rate.[6][7] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxidation.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7] |
Issue 2: Complex Mixture of Byproducts in the Crude Product
The presence of multiple spots on a TLC or peaks in an LC-MS of the crude reaction mixture indicates the formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | The boronic acid intermediate is susceptible to replacement by a proton. Use anhydrous solvents and consider a weaker or less nucleophilic base.[7] |
| Homocoupling | Self-coupling of the boronic acid or the aryl halide can occur. Ensure thorough degassing of the reaction mixture and use a Pd(0) source or an efficient precatalyst system to minimize the presence of Pd(II) species that can promote homocoupling.[6] |
| Dehalogenation | The starting 2-chloropyridine can be reduced, leading to the formation of pyridine. This can occur under certain conditions, especially with highly reactive organoboron compounds or strong reducing agents.[9] |
| Other Side Reactions | Depending on the specific substrates and reaction conditions, other side reactions such as polymerization or reactions involving other functional groups may occur.[9] Careful optimization of reaction parameters like temperature and reaction time is crucial.[9] |
Issue 3: Difficulty in Purifying the Product by Column Chromatography
Purification can be challenging due to similar polarities of the product and impurities.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | If the product and a major impurity have very similar polarities, separation by standard silica gel chromatography can be difficult.[10] Try different solvent systems or consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product Tailing on Silica Gel | The basic nitrogen of the pyridine ring can interact with the acidic silica gel, causing tailing and poor separation. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help to mitigate this issue. |
| Residual Palladium Catalyst | The palladium catalyst can sometimes be difficult to remove completely. Washing the organic layer with an aqueous solution of a chelating agent like thiourea or passing the crude product through a pad of celite or a specialized scavenger resin can help remove residual palladium. |
| Boronic Acid-Related Impurities | Unreacted boronic acid or its byproducts can complicate purification. An acidic wash (e.g., dilute HCl) can sometimes help to remove basic impurities, while a basic wash (e.g., aqueous NaHCO₃) can help remove acidic impurities like boronic acids.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[8]
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)[8]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[6]
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand.[6]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Add the degassed solvent via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[6][8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[6][8]
Visualizations
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: A general workflow for the purification of reaction products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield for the Suzuki coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
A1: Low yields are a common challenge and can stem from several factors related to the specific substrates.[1] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[2][3]
-
Ineffective Base: The base is crucial for activating the trifluoroborate salt for the transmetalation step.[2] Its strength, solubility, and steric properties are important factors.[2]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[2]
Q2: I am observing significant amounts of side products, such as protodeboronation (replacement of the -BF3K group with -H). How can I minimize this?
A2: Protodeboronation is a known side reaction, particularly in the presence of aqueous bases.[1] While potassium trifluoroborate salts are generally more stable than boronic acids, this can still occur.[1][4] To minimize this:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents where possible.[2]
-
Base Selection: The choice of base can influence the rate of protodeboronation.[3] Consider screening different bases. While strong bases are often needed, a less nucleophilic or weaker base might sometimes mitigate this issue.[2]
-
Solvent System: A mixture of an organic solvent and water is often optimal for the reaction, but minimizing the amount of water or using a non-aqueous system might be necessary if protodeboronation is severe.[2]
Q3: My 2-chloropyridine substrate seems unreactive, and I'm recovering a large amount of starting material. What specific conditions can improve the coupling?
A3: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often required.[1] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands can stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][2]
-
Increase Reaction Temperature: Higher temperatures (typically in the range of 80-120 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2] However, be mindful that this can also increase the rate of side reactions.[1]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2]
Frequently Asked Questions (FAQs)
Q4: How do I choose the right palladium catalyst and ligand for this reaction?
A4: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond.[2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] A more active catalytic system is recommended. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]
Q5: What is the best base to use for the Suzuki coupling of this compound?
A5: The base plays a critical role by activating the trifluoroborate for the transmetalation step.[1][2] The choice of base can significantly impact the reaction yield.[1] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] It is recommended to screen several bases to find the optimal one for your specific substrate.[2]
Q6: What solvent system is recommended for this reaction?
A6: A mixture of an organic solvent and water is often optimal.[2] Common choices include dioxane/water, toluene/water, or THF/water.[2][5] The water is necessary to hydrolyze the trifluoroborate salt to the active boronic acid in situ. If protodeboronation is a significant issue, using anhydrous solvents may be considered, although this can slow down the desired reaction.[2]
Q7: How important is degassing the reaction mixture?
A7: Degassing is critical. The active Pd(0) catalyst is sensitive to oxygen, and failure to remove dissolved oxygen from the solvents and reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.[2][3] It is essential to thoroughly degas all solvents before use by bubbling with an inert gas like Argon or Nitrogen.[2] The reaction should be set up and run under an inert atmosphere.[3]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | High | [6] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 93 | [7] |
| PdCl₂(dppf)·CH₂Cl₂ (9) | - | Cs₂CO₃ | THF/H₂O | RT | - | [8] |
| Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | Modest | [4] |
Note: Yields are highly substrate-dependent. This table provides a general guide based on similar reactions.
Table 2: Effect of Base and Solvent on Reaction Yield
| Base (equiv) | Solvent System | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ (2-3) | Toluene, Dioxane | Pd/Buchwald Ligand | 80-110 | Often effective | [1] |
| Cs₂CO₃ (3) | THF/H₂O (9:1) | PdCl₂/PPh₃ | RT | 72 | [5] |
| K₂CO₃ (3) | Toluene/H₂O (10:1) | Pd(OAc)₂/RuPhos | 80 | High | [7] |
| Na₂CO₃ (2) | Ethanol | Pd(OAc)₂/RuPhos | 85 | - | [4] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This is a generalized procedure and should be optimized for specific substrates.[1]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[3][6]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[6]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: A workflow for troubleshooting low yields.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with Potassium (2-chloropyridin-3-yl)trifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (2-chloropyridin-3-yl)trifluoroborate in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation in Suzuki-Miyaura reactions with chloropyridine derivatives is a common challenge, primarily due to the high strength of the Carbon-Chlorine (C-Cl) bond, which can make the oxidative addition step of the catalytic cycle difficult.[1][2] Systematically evaluating each reaction component is crucial for identifying and resolving the issue.
Here are the key areas to investigate:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1]
-
Ineffective Base: The base is essential for activating the trifluoroborate in the transmetalation step.[1][3] The strength, solubility, and steric properties of the base are important factors.[1]
-
Inappropriate Solvent System: The solvent needs to dissolve the reactants and facilitate the catalytic cycle.
-
Insufficient Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[3]
-
Recommendation: Increase the reaction temperature, typically in the range of 80-110 °C.[4]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[1][3]
Q2: I am observing significant amounts of protodeboronation in my reaction. How can I minimize this side reaction?
A2: Protodeboronation is a side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a hydrogen atom.[3] While potassium organotrifluoroborates are generally more stable and less prone to protodeboronation than their boronic acid counterparts, this side reaction can still occur.[7][8]
Here are some strategies to mitigate protodeboronation:
-
Choice of Base: The base can influence the rate of protodeboronation.[4]
-
Recommendation: If protodeboronation is a persistent issue, consider screening different bases.
-
-
Water Content: The presence of water can facilitate protodeboronation.[4]
-
Recommendation: While some water is often beneficial for the Suzuki-Miyaura reaction, excessive amounts should be avoided. Using a carefully controlled ratio of organic solvent to water is recommended.[6]
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.[3]
-
Recommendation: If possible, try running the reaction at a lower temperature for a longer period.
-
Q3: My reaction is producing a significant amount of homocoupling byproducts. What causes this and how can I prevent it?
A3: Homocoupling is the self-coupling of the organoboron reagent to form a biaryl byproduct.[3] This is often promoted by the presence of oxygen or Pd(II) species.[3]
To minimize homocoupling:
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[3]
-
Use an Efficient Precatalyst System: If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) state.[3]
-
Recommendation: Using a well-defined Pd(0) source or a highly efficient precatalyst system can reduce homocoupling.[3]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed reactions with this compound.
Caption: A workflow diagram for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[6]
-
Ligand (e.g., RuPhos, 4 mol%)[6]
-
Base (e.g., K₂CO₃, 3.0 equiv)[6]
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture)[6]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the this compound, the aryl/heteroaryl halide, and the base.[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5][7]
-
Catalyst and Ligand Addition: In a separate vial, combine the palladium catalyst and the ligand. Add this mixture to the reaction vessel under a positive pressure of the inert gas.[7]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[5][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[6][7]
-
Monitoring: Monitor the reaction progress by an appropriate method such as TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[9]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of related potassium organotrifluoroborates and 2-chloropyridines, which can serve as a starting point for optimization.
Table 1: Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides [6]
| Entry | Electrophile | Nucleophile (RBF₃K) | Product | Yield (%) |
| 1 | 4-Chloroanisole | Potassium phenethyltrifluoroborate | 4-phenethylanisole | 87 |
| 2 | 4-Chlorobenzonitrile | Potassium phenethyltrifluoroborate | 4-phenethylbenzonitrile | 91 |
| 3 | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-(4-(benzoyloxy)butyl)pyridine | 93 |
| 4 | 3-Chloro-5-fluoropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 5-fluoro-3-(4-(benzoyloxy)butyl)pyridine | 90 |
General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), RBF₃K (1.0 equiv), electrophile (1.0 equiv), K₂CO₃ (3.0 equiv), and 10:1 toluene/H₂O (0.25 M), 24 h, 80 °C.[6]
Table 2: Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides [8]
| Entry | Electrophile | Nucleophile (Heteroaryl-BF₃K) | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | 4-(furan-2-yl)benzonitrile | 95 |
| 2 | 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | 4-(furan-2-yl)benzonitrile | 91 |
| 3 | 4-Chloroanisole | Potassium thiophen-2-yltrifluoroborate | 4-methoxy-1-(thiophen-2-yl)benzene | 96 |
| 4 | 2-Chloropyridine | Potassium furan-2-yltrifluoroborate | 2-(furan-2-yl)pyridine | 85 |
General Conditions: Pd(OAc)₂ (1 mol %), RuPhos (2 mol %), Na₂CO₃ (2.0 equiv), ethanol, 85 °C.[8] For entry 4, 3 mol % Pd(OAc)₂ and 6 mol % RuPhos were used.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
effect of water on Potassium (2-chloropyridin-3-yl)trifluoroborate stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Potassium (2-chloropyridin-3-yl)trifluoroborate, particularly concerning its interaction with water.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to ambient air and moisture?
A1: Potassium organotrifluoroborates, including this compound, are known for their exceptional stability towards air and moisture compared to other organoboron compounds like boronic acids.[1][2][3][4][5][6] This characteristic allows for easier handling and prolonged storage under standard laboratory conditions without special precautions.[1]
Q2: What is the role of water in reactions involving this compound?
A2: In many applications, such as the Suzuki-Miyaura cross-coupling reaction, water is a necessary reagent for the hydrolysis of the trifluoroborate salt to its corresponding boronic acid.[7][8][9][10] This in-situ formation of the boronic acid is often the rate-limiting step and is crucial for the subsequent catalytic cycle.[7][8][9][10]
Q3: Does this compound decompose in water?
A3: While generally stable, in aqueous solutions, this compound will undergo hydrolysis to form 2-chloropyridin-3-yl)boronic acid. The rate of this hydrolysis is highly dependent on the specific reaction conditions.[7][8][9][10] Under certain conditions, the resulting boronic acid can be prone to decomposition, such as protodeboronation.[7][11]
Q4: Can I use an aqueous solvent system for my reaction with this compound?
A4: Yes, aqueous solvent systems are commonly used, particularly in cross-coupling reactions.[2][12] The presence of water is often essential for the reaction to proceed. However, the choice of solvent, co-solvent (e.g., THF, isopropanol), base, and temperature will all influence the rate of hydrolysis and the overall success of the reaction.[7][8][9][10][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no reactivity in a cross-coupling reaction. | Insufficient hydrolysis of the trifluoroborate salt. | - Increase the water content in the solvent system.- Add a base (e.g., Cs₂CO₃, K₂CO₃) to promote hydrolysis.[2][7][12]- Increase the reaction temperature.[8][9][10]- Consider adding a fluorophile like silica gel to accelerate hydrolysis.[11] |
| Formation of side products, such as protodeboronation (replacement of the boronate group with hydrogen). | The rate of boronic acid formation significantly exceeds the rate of its consumption in the catalytic cycle, leading to its accumulation and subsequent decomposition.[7] | - Decrease the rate of hydrolysis by reducing the amount of water or using a milder base.- Optimize the catalytic system to ensure rapid consumption of the boronic acid as it is formed. |
| Inconsistent reaction yields. | The hydrolysis rate is sensitive to reaction parameters that may not be tightly controlled. | - Precisely control the solvent ratio, temperature, and stirring rate, as these can impact the hydrolysis profile.[8][9][10]- Use a pre-mixed solvent system to ensure consistency between runs. |
| Degradation of the starting material upon prolonged storage in a prepared solution. | The compound is slowly hydrolyzing in the solution. | - Prepare solutions fresh before use.- If a stock solution must be prepared, use an anhydrous aprotic solvent and store it under an inert atmosphere at a low temperature. |
Stability Data Summary
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Generally, basic conditions promote hydrolysis.[7][8][9][10] Acid catalysis can also play a role in the hydrolysis mechanism.[7][15] | The base facilitates the removal of fluoride ions and the formation of the boronic acid. |
| Temperature | Increased temperature generally increases the rate of hydrolysis.[8][9][10] | Provides the necessary activation energy for the hydrolysis reaction. |
| Solvent System | The presence of water is required for hydrolysis. The ratio of organic co-solvent to water can modulate the rate.[2][7][12] | Water acts as the reagent for hydrolysis. The organic solvent influences the solubility of the reactants. |
| Additives | Bases (e.g., Cs₂CO₃, K₂CO₃) and fluorophiles (e.g., silica gel) can accelerate hydrolysis.[2][7][11][12] | Bases and fluorophiles facilitate the removal of fluoride from the boron center. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution
This protocol provides a general method to determine the rate of hydrolysis of this compound to its corresponding boronic acid under specific conditions.
Materials:
-
This compound
-
Desired aqueous solvent system (e.g., THF/H₂O, Acetone/D₂O for NMR monitoring)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer or HPLC
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen anhydrous organic solvent.
-
In an NMR tube or a reaction vial, add a known volume of the stock solution.
-
At time zero (t=0), add a known volume of water or D₂O to achieve the desired solvent ratio and concentration.
-
Immediately acquire the first NMR spectrum or HPLC trace.
-
Monitor the reaction over time by acquiring subsequent spectra/traces at regular intervals.
-
The disappearance of the starting material's signal and the appearance of the boronic acid's signal can be quantified by integrating the respective peaks relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing the hydrolytic stability of the trifluoroborate salt.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.cn]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Technical Support Center: Optimizing Catalytic Turnover with Potassium (2-chloropyridin-3-yl)trifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic turnover number in Suzuki-Miyaura cross-coupling reactions utilizing Potassium (2-chloropyridin-3-yl)trifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over its boronic acid equivalent in Suzuki-Miyaura coupling?
A1: this compound offers several key advantages over the corresponding boronic acid. Organotrifluoroborates are generally crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, simplifying storage and handling.[1] This increased stability often translates to better reproducibility and the ability to use near-stoichiometric amounts of the reagent, which can improve the overall efficiency and turnover of the catalyst by minimizing side reactions like protodeboronation.[1]
Q2: My reaction with this compound is sluggish or results in a low yield. What are the likely causes?
A2: Low yields or slow reaction rates in Suzuki-Miyaura couplings involving 2-chloropyridines are common and can be attributed to several factors. The primary challenge is often the inherent low reactivity of the 2-chloropyridine moiety, which makes the oxidative addition step of the catalytic cycle difficult.[2] Additionally, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4]
Q3: How can I improve the catalytic turnover number (TON) for my reaction?
A3: Improving the catalytic turnover number involves optimizing conditions to maximize the efficiency and lifespan of the palladium catalyst. Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), which can stabilize the palladium catalyst and promote the challenging oxidative addition step.[2][3]
-
Catalyst Loading: While seemingly counterintuitive, starting with a lower catalyst loading (e.g., 0.5-1 mol%) can lead to a higher turnover number if the catalyst is highly active and stable under the reaction conditions.[1]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in promoting the transmetalation step.[2][5]
-
Solvent System: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions. Toluene/water or dioxane/water mixtures are commonly used.[5][6]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature is key to maximizing catalyst turnover.[2]
Q4: What are the most common side reactions observed with this compound and how can they be minimized?
A4: The most prevalent side reactions are protodeboronation and homocoupling of the trifluoroborate salt.
-
Protodeboronation: This is the replacement of the trifluoroborate group with a hydrogen atom. Using a less aqueous solvent system and a carefully selected base can minimize this. Potassium organotrifluoroborates are generally less prone to protodeboronation than their boronic acid counterparts.[1][2]
-
Homocoupling: This is the self-coupling of the trifluoroborate reagent. It is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and ensuring an inert atmosphere can significantly reduce homocoupling.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst deactivation by pyridine nitrogen coordination. 2. Inefficient oxidative addition of the C-Cl bond. 3. Sub-optimal base or solvent. | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[2][3] 2. Increase reaction temperature cautiously (e.g., 80-110 °C).[2] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure anhydrous, degassed solvents.[2][5] |
| Low Catalytic Turnover Number (TON) | 1. Catalyst decomposition at high temperatures. 2. Presence of oxygen or water leading to catalyst deactivation. 3. High initial catalyst loading leading to rapid consumption. | 1. Optimize the reaction temperature to balance reaction rate and catalyst stability. 2. Ensure rigorous inert atmosphere techniques (evacuate and backfill with argon/nitrogen multiple times).[2] 3. Experiment with lower catalyst loadings (e.g., 0.5-2 mol%) with a highly active pre-catalyst.[1] |
| Significant Homocoupling of the Trifluoroborate | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.[2] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system (e.g., Buchwald G3 precatalysts).[3] |
| Incomplete Consumption of Starting Material | 1. Insufficient reaction time or temperature. 2. Catalyst has deactivated before the reaction is complete. 3. Slow transmetalation step. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Consider a more robust ligand that provides greater stability to the catalyst.[3] 3. A stronger base may be required to facilitate the formation of the active boronate species.[2] |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Potassium Heteroaryltrifluoroborates.
| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Potassium (furan-2-yl)trifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene/H₂O | 85 | 12 | 55[1] |
| 2 | 2-Chloropyridine | Potassium (thiophen-3-yl)trifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene/H₂O | 85 | 12 | 95[1] |
| 3 | 3-Chloropyridine | Potassium (4-(benzoyloxy)butyl)trifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 95[6] |
| 4 | 4-Chloroanisole | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 12 | 75[7] |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere system (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.[6]
-
In a separate vial, weigh the palladium(II) acetate and RuPhos.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Add the catalyst and ligand mixture to the Schlenk tube under a positive flow of inert gas.
-
Add anhydrous, degassed toluene and degassed water (typically in a 10:1 ratio) to the Schlenk tube via syringe.[6]
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions with Potassium (2-chloropyridin-3-yl)trifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving Potassium (2-chloropyridin-3-yl)trifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over the corresponding boronic acid in large-scale reactions?
A1: this compound offers several advantages for scale-up, primarily related to its stability. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, making them easier to handle and store in large quantities compared to many boronic acids.[1][2] This enhanced stability reduces the likelihood of protodeboronation, a common side reaction with boronic acids that can lead to yield loss and impurities.[3][4][5]
Q2: What are the key challenges when scaling up Suzuki-Miyaura cross-coupling reactions with 2-chloropyridine derivatives?
A2: The primary challenge in scaling up Suzuki-Miyaura couplings with 2-chloropyridines lies in the low reactivity of the C-Cl bond.[4][6] Overcoming this requires carefully optimized reaction conditions, including the use of highly active catalyst systems.[3][5] On a large scale, issues such as heat and mass transfer, reagent addition control, and efficient palladium removal become critical process parameters.[7][8]
Q3: How critical is the choice of palladium catalyst and ligand for this type of reaction at scale?
A3: The choice of catalyst and ligand is paramount for a successful and efficient scale-up. Due to the less reactive nature of the 2-chloropyridine substrate, standard palladium catalysts like Pd(PPh₃)₄ may be insufficient.[9][10] Highly active systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition step.[3][5][9][10] The selection of the ligand is one of the most critical parameters for aryl chlorides.[10]
Q4: What are the common side reactions to monitor during the scale-up of Suzuki-Miyaura reactions with this compound?
A4: Two primary side reactions to monitor are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by the presence of aqueous bases.[3] Using trifluoroborate salts helps to mitigate this issue.[3][4][5]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][5] Thorough degassing of the reaction mixture is crucial to minimize this.[3][5]
Q5: What are the safety considerations for handling this compound on a large scale?
A5: While specific data for this compound is limited, related potassium organotrifluoroborates are known to cause skin and serious eye irritation.[11] Standard personal protective equipment (PPE), including gloves and eye protection, should be used.[11] Ensure good ventilation in the work area.[12] The product is generally stable under normal storage conditions.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst system. | • Switch to a more active catalyst system, such as one with Buchwald ligands (SPhos, XPhos) or NHC ligands.[9] • Increase catalyst loading.[9] |
| Insufficient reaction temperature. | • Increase the reaction temperature, typically to the 80-120 °C range.[9] • Consider using a pressure vessel to maintain the desired internal temperature, especially at high altitudes.[7] | |
| Ineffective base. | • Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[5][9] | |
| Oxygen contamination deactivating the catalyst. | • Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen.[9][10] | |
| Significant Formation of Protodeboronation Byproduct | Presence of excess water or acidic impurities. | • Use anhydrous solvents and reagents where possible.[9] • The use of potassium trifluoroborate salt is already a key mitigation strategy against this.[4] |
| High Levels of Homocoupling Byproduct | Presence of oxygen. | • Improve degassing procedures for all reagents and the reaction vessel.[3][5] |
| Inefficient reduction of Pd(II) precatalyst. | • Consider using a Pd(0) source directly or an efficient precatalyst system.[3][5] | |
| Difficulty in Removing Palladium to Acceptable Levels (<10 ppm for APIs) | Inefficient purification method. | • Employ palladium scavengers such as silica-supported trimercaptotriazine (TMT) or other functionalized resins.[3] • Consider crystallization of the product, which can be effective for palladium removal.[3] |
| Reaction Stalls Before Completion | Poor mixing or mass transfer. | • Ensure adequate agitation for the reactor size to maintain a homogeneous mixture, especially with solid bases. • The use of ultrasonic waves can enhance mass transfer and mixing.[13] |
| Catalyst deactivation. | • The choice of a robust ligand is crucial to prevent catalyst deactivation.[5] |
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for the specific substrate and scale of the reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 2-BuOH/H₂O)[7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an appropriately sized and oven-dried reactor, add this compound, the aryl halide, the base, the palladium source, and the ligand.
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free atmosphere.[3]
-
Solvent Addition: Add the degassed solvent system via a cannula or a pressure-equalizing dropping funnel.[3]
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method for the scale, such as recrystallization or column chromatography, to obtain the desired coupled product.[3]
Visualizations
References
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. washingtonmills.com [washingtonmills.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Potassium (2-chloropyridin-3-yl)trifluoroborate Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of boron impurities from Suzuki-Miyaura couplings involving potassium (2-chloropyridin-3-yl)trifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I can expect in my reaction mixture?
A1: When using this compound, the primary boron-containing species to be removed after the reaction are typically inorganic salts, which are byproducts of the reaction.[1] Unlike boronic acids, potassium trifluoroborates are less prone to forming boroxines (cyclic trimers of boronic acids).[2] However, incomplete reaction can leave unreacted this compound. If the trifluoroborate salt hydrolyzes back to the corresponding boronic acid under the reaction conditions, you may also find (2-chloropyridin-3-yl)boronic acid in your crude product.
Q2: My primary purification attempt by aqueous work-up still shows boron impurities in my NMR. Why?
A2: While the inorganic boron salts are generally water-soluble, several factors can lead to their persistence in the organic layer. The corresponding boronic acid, if formed, can have some solubility in organic solvents. Additionally, if your product is basic, it might form a salt with the boronic acid, increasing its solubility in the organic phase. Inefficient phase separation during the aqueous wash can also lead to carryover of aqueous-soluble impurities.
Q3: Is column chromatography a suitable method for purifying my 2-chloropyridine containing product?
A3: Yes, column chromatography is a very effective method. However, the basic nature of the pyridine moiety can lead to interactions with the acidic silica gel, causing peak tailing and poor separation.[3][4] To mitigate this, it is often recommended to add a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), to the eluent.[3] Alternatively, using a different stationary phase like basic alumina can be beneficial.[5]
Q4: Can I use recrystallization to purify my final product?
A4: Recrystallization can be an excellent final purification step, especially for solid products. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6] Common solvent systems for biaryl compounds include ethanol/water, hexane/ethyl acetate, and toluene.[7] For pyridine-containing compounds, the choice of solvent can be influenced by the polarity of the molecule.[7]
Q5: I am observing significant protodeboronation of my starting material. What can I do?
A5: Potassium trifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2] However, if you still observe this side reaction, it is likely due to harsh reaction conditions, such as a very strong base or prolonged reaction times in the presence of water. Consider using a milder base or ensuring your reaction is run under anhydrous conditions if possible.
Troubleshooting Guides
Problem 1: Persistent Boron Impurities After Aqueous Work-up
| Possible Cause | Solution |
| Inefficient extraction of boronic acid/boronate salts. | Perform a basic aqueous wash (e.g., with 1-2 M NaOH solution) to convert any residual boronic acid into its more water-soluble boronate salt, which can then be more effectively extracted into the aqueous layer.[8][9] |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to help break the emulsion and improve phase separation. |
| Product is basic and forms a salt with boronic acid. | A basic wash should also address this by deprotonating the boronic acid and disrupting the salt. |
Problem 2: Poor Separation and Peak Tailing During Silica Gel Chromatography
| Possible Cause | Solution |
| Interaction of the basic pyridine moiety with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) or pyridine to your eluent to neutralize the acidic sites on the silica gel.[3][10] |
| The compound is very polar and streaks even with basic modifiers. | Consider using a different stationary phase such as basic alumina or a reverse-phase column.[5] For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[8] |
| Improper column packing or sample loading. | Ensure the silica gel is packed uniformly without air bubbles and that the sample is loaded in a concentrated band using a minimal amount of solvent.[11] |
Problem 3: Difficulty in Inducing Recrystallization
| Possible Cause | Solution |
| The compound is "oiling out" instead of crystallizing. | This happens when the solution is supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, a different solvent, or a solvent pair to induce crystallization.[7] |
| No crystal formation upon cooling. | The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also initiate nucleation. Seeding with a small crystal of the pure product, if available, is also effective. |
| The chosen solvent is not appropriate. | Systematically screen for a suitable recrystallization solvent by testing the solubility of your crude product in small amounts of various solvents at room temperature and at their boiling points.[6] |
Data Presentation
Table 1: Comparison of Purification Methods for a Model 2-Chloro-3-arylpyridine
| Purification Method | Purity of Final Product (%) | Yield (%) | Key Considerations |
| Aqueous Work-up (with basic wash) | 85-95 | >90 | Effective for removing inorganic boron salts and some boronic acid. May not remove all organic impurities. |
| Silica Gel Chromatography (with 0.5% Et3N) | >98 | 70-85 | Good for removing a wide range of impurities. Yield can be lower due to product loss on the column. |
| Recrystallization (Ethanol/Water) | >99 | 60-80 (after initial purification) | Excellent for achieving high purity of solid compounds. Requires prior removal of significant impurities. |
Note: The data presented are representative values for compounds of similar structure and may vary depending on the specific reaction conditions and the nature of the coupled partner.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Boron Impurity Removal
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water.
-
Basic Wash: Perform a wash with a 1 M aqueous solution of NaOH.[8] This will convert any residual boronic acid to its water-soluble boronate salt.
-
Brine Wash: Wash the organic layer with brine to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography of a 2-Chloro-3-arylpyridine Derivative
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Preparation: Prepare a suitable eluent system based on TLC analysis. A common starting point for pyridine-containing compounds is a mixture of hexanes and ethyl acetate. Add 0.1-1% triethylamine to the eluent to prevent peak tailing.[3]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. For less soluble compounds, a dry loading technique can be used by adsorbing the compound onto a small amount of silica gel.[10]
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Solid 2-Chloro-3-arylpyridine
-
Solvent Selection: Determine a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold.[6] For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[12]
-
Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent (or the first solvent of a pair) required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. If using a two-solvent system, add the second solvent dropwise to the hot solution until it becomes cloudy, then add a drop or two of the first solvent to redissolve the solid before cooling.[12]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of Suzuki coupling products.
Caption: Decision tree for troubleshooting column chromatography issues.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. athabascau.ca [athabascau.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
influence of ligand on the outcome of reactions with Potassium (2-chloropyridin-3-yl)trifluoroborate
Technical Support Center: Reactions with Potassium (2-chloropyridin-3-yl)trifluoroborate
This technical support center provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing this compound in cross-coupling reactions. The guidance focuses on the critical influence of ligand selection on reaction outcomes, addressing common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?
Failure or low yields in Suzuki-Miyaura coupling reactions involving this substrate can stem from several factors. The 2-chloropyridine moiety is an electron-deficient and sterically hindered substrate, which makes the oxidative addition step of the catalytic cycle challenging.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Common side reactions include protodeboronation (loss of the boron group) and homocoupling of the boronic acid.[1] Success often requires highly active catalyst systems, particularly the right choice of ligand.[1]
Q2: What is the advantage of using a trifluoroborate salt over a boronic acid?
Potassium organotrifluoroborates are generally bench-stable crystalline solids that are less prone to protodeboronation compared to their corresponding boronic acids.[3][4] This enhanced stability means that near-stoichiometric amounts of the nucleophilic partner can be used, and it minimizes a major competing side reaction that often plagues Suzuki-Miyaura couplings of heteroarylboronic acids.[3][5] The trifluoroborate salt can act as a slow-release source of the boronic acid under the reaction conditions.[5][6]
Q3: What is the fundamental role of the phosphine ligand in this reaction?
The phosphine ligand is crucial for a successful reaction. It stabilizes the palladium(0) catalyst, influences the electronic properties of the metal center, and is directly involved in the catalytic cycle.[7] For challenging substrates like 2-chloropyridines, bulky and electron-rich ligands are essential.[1][8] They facilitate the difficult oxidative addition of the C-Cl bond to the palladium center and accelerate the rate of the desired cross-coupling, helping it outcompete side reactions.[5][8]
Q4: How do I choose the optimal ligand for my specific coupling partner?
There is no single "best" ligand, as the optimal choice depends on the specific aryl or heteroaryl halide being coupled. However, for challenging substrates like 2-chloropyridines, bulky, electron-rich monophosphine ligands are generally the most effective.[5] It is highly recommended to screen a few ligands. Excellent starting points include Buchwald dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos, which are known to be effective for difficult couplings.[1][3][5] Ferrocenyl ligands, such as in Pd(dppf)Cl₂, are also robust and widely used.[5]
Troubleshooting Guide
Issue 1: Significant amount of 3-chloropyridine is recovered (unreacted starting material).
-
Potential Cause: The oxidative addition of the C-Cl bond to the palladium center is too slow or inefficient. This is a common issue with electron-deficient heteroaryl chlorides.[1]
-
Solution 1: Change the Ligand. Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to promote the oxidative addition of challenging substrates.[1][8] These ligands make the palladium center more electron-rich, facilitating its reaction with the C-Cl bond.[9]
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition.[1] However, be aware that this may also increase the rate of side reactions.[1]
-
Solution 3: Use an Appropriate Pre-catalyst. Pre-formed palladium(II) complexes with bulky phosphine ligands (e.g., Buchwald precatalysts) can be highly effective and are often more active than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
Issue 2: The main byproduct is pyridine, resulting from protodeboronation.
-
Potential Cause: The trifluoroborate group is being replaced by a hydrogen atom. While potassium trifluoroborates are more stable than boronic acids, this can still occur, especially in the presence of excess water or strong bases at elevated temperatures.[3][5]
-
Solution 1: Use a Milder Base. Strong bases can accelerate protodeboronation.[5] Consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or KF instead of hydroxides.[5]
-
Solution 2: Control Water Content. While Suzuki couplings often benefit from a small amount of water, excess water can promote hydrolysis and subsequent protodeboronation.[5] Using a mixed solvent system like toluene/H₂O (10:1) or THF/H₂O can provide a controlled amount of water.[10]
-
Solution 3: Optimize Ligand Choice. An efficient ligand accelerates the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[5]
Issue 3: Bipyridine homocoupling byproduct is observed.
-
Potential Cause: This side reaction involves the self-coupling of the boron reagent. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1]
-
Solution 1: Ensure Thorough Degassing. Oxygen can oxidize the active Pd(0) catalyst, leading to side reactions.[1] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Solution 2: Use a Pd(0) Source. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring your precatalyst system efficiently generates Pd(0) can minimize homocoupling.[1][11]
Data Presentation: Ligand Influence on Reaction Yield
The following tables summarize the performance of different ligands in Suzuki-Miyaura cross-coupling reactions with potassium heteroaryltrifluoroborates and challenging chloro-heteroaryl partners, providing an indication of their relative effectiveness.
Table 1: Coupling of Potassium Heteroaryltrifluoroborates with 4-Chlorobenzonitrile (Data sourced from a study on various heteroaryltrifluoroborates)[3]
| Heteroaryltrifluoroborate | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridin-3-yl (2a) | RuPhos | Pd(OAc)₂ | Na₂CO₃ | EtOH | 85 | 16 | 93 |
| Pyridin-4-yl (2k) | RuPhos | Pd(OAc)₂ | Na₂CO₃ | EtOH | 85 | 16 | 95 |
| Benzothiophen-2-yl (2t) | RuPhos | Pd(OAc)₂ | Na₂CO₃ | EtOH | 85 | 16 | 82 |
| Benzofuran-2-yl (2u) | RuPhos | Pd(OAc)₂ | Na₂CO₃ | EtOH | 85 | 16 | 92 |
Table 2: Coupling of Potassium Phenethyltrifluoroborate with 3-Chloropyridine (Data sourced from a study on primary alkyltrifluoroborates)[10]
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Product Ratio (vs. IS) |
| SPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~1.6 |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~2.0 |
| n-BuPAd₂ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~1.4 |
| DTBPF | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~1.1 |
Note: The data indicates that for these challenging couplings, RuPhos is a highly effective ligand.[3][10]
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes and decision-making logic for experiments involving this compound.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: The Suzuki-Miyaura cycle showing the crucial role of the ligand.
Detailed Experimental Protocol
This is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl/heteroaryl halide. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Source: Pd(OAc)₂ (1-3 mol%) or a suitable precatalyst.[3]
-
Ligand: RuPhos (2-6 mol%).[3]
-
Solvent: Degassed Toluene/Water (10:1 mixture) or 1,4-Dioxane.[10][12]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the Palladium source, the ligand, the base, this compound, and the aryl/heteroaryl halide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).[1] Repeat this cycle three times to ensure all oxygen is removed.[1][12]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically run for 4-24 hours.[1][12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Potassium (2-chloropyridin-3-yl)trifluoroborate vs. 2-chloropyridine-3-boronic acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective comparison of two precursors to the 2-chloropyridin-3-yl moiety: the traditional 2-chloropyridine-3-boronic acid and its corresponding potassium trifluoroborate salt. This comparison is based on their stability, performance in Suzuki coupling, and handling characteristics, supported by available experimental data.
Executive Summary: Stability as a Key Differentiator
While both reagents can furnish the desired 2-chloropyridin-3-yl group in Suzuki coupling, they exhibit significant differences in their stability and ease of handling. Potassium (2-chloropyridin-3-yl)trifluoroborate offers substantial advantages in terms of benchtop stability, resistance to protodeboronation, and ease of purification. In contrast, 2-chloropyridine-3-boronic acid, like many heteroarylboronic acids, can be susceptible to degradation, which may lead to inconsistencies in reaction outcomes.
Performance in Suzuki Coupling: A Data-Driven Look
Quantitative Data for 2-chloropyridine-3-boronic acid
A representative Suzuki-Miyaura coupling of 2-chloropyridine-3-boronic acid with 4-bromoanisole demonstrates its efficacy under optimized conditions.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95[1] |
This data is representative and actual results may vary depending on the specific reaction conditions and purity of the reagents.[1]
Inferred Performance of this compound
While specific yield data for the Suzuki coupling of this compound is not available in the searched literature, the general advantages of potassium trifluoroborates suggest that they can be a superior alternative, particularly in cases where the corresponding boronic acid is unstable or prone to side reactions. The trifluoroborate salt acts as a stable precursor that slowly releases the boronic acid in situ under the reaction conditions, which can minimize side reactions like homocoupling.
Key Differences at a Glance
| Feature | This compound | 2-chloropyridine-3-boronic acid |
| Stability | High; crystalline, air- and moisture-stable solid. | Moderate to low; susceptible to protodeboronation and dehydration to form boroxines. |
| Handling | Easy to handle and store long-term. | May require storage under inert atmosphere and at low temperatures. |
| Purity | Often easier to purify by recrystallization. | Purification can be challenging due to instability. |
| Reactivity | Acts as a slow-release source of the boronic acid. | Can be highly reactive, but also prone to side reactions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with 2-chloropyridine-3-boronic acid
This protocol is a composite of several reported procedures and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 2-chloropyridine-3-boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), a suitable ligand (e.g., SPhos at 4 mol%), and the base (e.g., K₃PO₄ at 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with this compound
This is a generalized protocol based on the use of other potassium aryltrifluoroborates and should be optimized.
-
Reaction Setup: In a reaction vessel, combine this compound (1.1 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ at 2-3 mol%), a suitable ligand (e.g., RuPhos at 4-6 mol%), and a base (e.g., Cs₂CO₃ at 3.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a suitable solvent system (e.g., THF/H₂O or CPME/H₂O).
-
Reaction: Heat the mixture with stirring (typically at 80-110 °C) until the reaction is complete as determined by TLC or LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by chromatography.
Visualizing the Chemistry
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Stability Comparison
Caption: Logical relationship diagram of reagent stability.
Conclusion
For researchers prioritizing reliability, reproducibility, and ease of handling, this compound presents a compelling alternative to 2-chloropyridine-3-boronic acid. Its superior stability minimizes the risk of reagent degradation and can lead to more consistent reaction yields, a critical factor in drug development and process chemistry. While 2-chloropyridine-3-boronic acid is an effective reagent, its inherent instability necessitates careful handling and storage, and may contribute to variability in experimental outcomes. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and the robustness of the optimized reaction conditions.
References
A Comparative Guide to the Reactivity of Chloropyridine Trifluoroborate Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. Potassium organotrifluoroborates have emerged as stable, easy-to-handle alternatives to boronic acids in these reactions.[1][2] This guide provides a comparative analysis of the reactivity of chloropyridine trifluoroborate isomers (2-, 3-, and 4-isomers) in the context of Suzuki-Miyaura coupling, supported by established principles of chemical reactivity and representative experimental data.
Theoretical Underpinnings of Reactivity: An Electronic and Steric Perspective
The reactivity of chloropyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the position of the chloro substituent. The electron-withdrawing nature of the nitrogen atom in the pyridine ring plays a crucial role in activating the C-Cl bond towards oxidative addition to the palladium catalyst, which is often the rate-determining step.
-
2-Chloropyridine and 4-Chloropyridine: In these isomers, the chlorine atom is at positions activated by the electron-withdrawing nitrogen atom (ortho and para, respectively). This activation facilitates the oxidative addition step, generally leading to higher reactivity compared to the 3-isomer.[3]
-
3-Chloropyridine: The chlorine atom in the 3-position (meta to the nitrogen) is less activated. Consequently, 3-chloropyridine derivatives are often less reactive and may require more forcing reaction conditions to achieve comparable yields to the 2- and 4-isomers.[3]
Quantitative Performance Comparison
While a direct, side-by-side comparison of the three chloropyridine trifluoroborate isomers under identical Suzuki-Miyaura coupling conditions is not extensively documented in the literature, the following table summarizes representative yields for the coupling of chloropyridines with various organoboron reagents. This data provides an insight into the expected reactivity trends.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 / 18 | Not specified |
| 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 / 24 | Excellent |
| 3-Chloropyridine | Phenylboronic acid | Nickel/dppf | K₃PO₄ | Dioxane | 100 / 18 | Good Conversion |
| 4-Chloropyridine | Phenylboronic acid | Nickel/dppf | K₃PO₄ | Dioxane | 100 / 18 | Good Conversion |
Data adapted from representative literature.[1][3][5] Note that direct comparison is challenging due to variations in reaction partners and conditions.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of a chloropyridine trifluoroborate with a generic aryl or heteroaryl halide. Optimization may be required for specific substrates.
Materials:
-
Potassium chloropyridine trifluoroborate (2-, 3-, or 4-isomer) (1.2 mmol, 1.2 equiv.)
-
(Hetero)aryl halide (1.0 mmol, 1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the potassium chloropyridine trifluoroborate, the (hetero)aryl halide, and potassium carbonate.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.2 M with respect to the halide. In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and Sphos in a small amount of anhydrous dioxane. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system to yield the pure coupled product.
Visualizing the Process
To better understand the underlying mechanism and workflow, the following diagrams are provided.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
yield comparison between trifluoroborates and boronic esters in pyridine synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine-containing molecules is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the carbon-carbon bonds necessary to construct these vital heterocyclic structures. The choice of the boron reagent—typically a boronic acid, boronic ester, or an organotrifluoroborate—is a critical decision that can significantly impact reaction yield, stability, and substrate scope. This guide provides an objective comparison of the performance of potassium pyridyltrifluoroborates and pyridylboronic esters in pyridine synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Potassium Trifluoroborates | Boronic Esters (Pinacol Esters) |
| Stability & Handling | Generally crystalline, air- and moisture-stable solids with a long shelf life. | Can be sensitive to air and moisture, potentially leading to decomposition (protodeboronation). Often requires inert atmosphere for long-term storage and handling. |
| Reactivity | Often require specific conditions (e.g., aqueous base, higher temperatures) for efficient transmetalation. Can exhibit slower reaction kinetics compared to boronic acids/esters. | Generally more reactive than trifluoroborates under anhydrous conditions. The ester can be hydrolyzed in situ to the more reactive boronic acid. |
| Solubility | Generally soluble in a wider range of solvents, including protic solvents like alcohols and water mixtures. | Typically soluble in common organic solvents like dioxane, THF, and toluene. |
| Purity & Stoichiometry | Crystalline nature allows for high purity and straightforward handling and weighing. | Can be challenging to obtain in high purity due to potential decomposition; may require careful purification and storage. |
Quantitative Performance Comparison
Direct, head-to-head comparisons of trifluoroborates and boronic esters for the synthesis of the exact same pyridine derivative under identical conditions are scarce in the literature. However, by examining yields from optimized reactions for each class of reagent in the Suzuki-Miyaura coupling to form 2-arylpyridines, we can draw valuable insights into their relative performance.
The following table summarizes representative yields for the synthesis of 2-arylpyridines using a pyridyltrifluoroborate and various heteroaryl boronic esters. It is crucial to note that the electrophilic coupling partners and reaction conditions are different, reflecting the distinct reactivity profiles of these boron reagents.
| Boron Reagent | Electrophile | Product | Yield (%) | Reference |
| Potassium 2-pyridyltrifluoroborate | 4-Bromoacetophenone | 2-(4-Acetylphenyl)pyridine | 95 | [1] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(2-Thienyl)pyridine | 72 | [2][3] |
| 3-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(3-Thienyl)pyridine | 63 | [2][3] |
| 3-Furanylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(3-Furanyl)pyridine | 52 | [2][3] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2,3'-Bipyridine | 45 | [2][3] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2,4'-Bipyridine | 38 | [2][3] |
Experimental Protocols
Synthesis of 2-(4-Acetylphenyl)pyridine using Potassium 2-Pyridyltrifluoroborate
This protocol is adapted from the work of Molander and Biolatto, demonstrating a high-yielding synthesis of a 2-arylpyridine.[1]
Materials:
-
Potassium 2-pyridyltrifluoroborate
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To a reaction vessel, add potassium 2-pyridyltrifluoroborate (1.5 mmol), 4-bromoacetophenone (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add methanol (10 mL) to the vessel.
-
To this suspension, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
The reaction mixture is then heated to reflux with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 2-(4-acetylphenyl)pyridine.
Synthesis of 2-(2-Thienyl)pyridine using 2-Thiopheneboronic Acid Pinacol Ester
This protocol is based on the work of Rueda-Espinosa et al. for the coupling of a boronic ester with pyridine-2-sulfonyl fluoride.[2][3]
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor)
-
2-Thiopheneboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium phosphate (Na₃PO₄)
-
Dioxane
-
Water
Procedure:
-
In a reaction vial, combine Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and sodium phosphate (0.9 mmol).
-
Add dioxane (0.8 mL) and water (0.2 mL) to the vial.
-
The vial is sealed and the reaction mixture is heated to 100 °C with stirring.
-
The reaction progress is monitored by an appropriate analytical technique such as HPLC or GC-MS.
-
After completion, the reaction is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield 2-(2-thienyl)pyridine.
Mechanistic Considerations and Workflow
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While the overall pathway is similar for both trifluoroborates and boronic esters, the activation of the boron reagent for the crucial transmetalation step differs.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Boronic esters are thought to undergo hydrolysis to the corresponding boronic acid, which then forms a boronate species in the presence of a base. This boronate is the active species in the transmetalation step. In contrast, potassium trifluoroborates are proposed to undergo slow hydrolysis to release the boronic acid in situ, or the trifluoroborate itself may interact with the palladium complex.
Caption: Activation pathways for boron reagents.
Conclusion
The choice between potassium trifluoroborates and boronic esters for pyridine synthesis via Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthetic target and the practical considerations of the laboratory.
Potassium trifluoroborates offer significant advantages in terms of stability, ease of handling, and purification. Their crystalline nature and resistance to decomposition make them highly reliable reagents, particularly for complex, multi-step syntheses where reagent stability is paramount. While they may sometimes require more forcing conditions to achieve high yields, their robustness can lead to more reproducible results.
Boronic esters , particularly pinacol esters, are generally more reactive and can often provide good to excellent yields under milder conditions. However, their lower stability can be a significant drawback, potentially leading to lower effective concentrations of the active reagent and the formation of byproducts.
For drug development professionals and researchers, trifluoroborates represent a highly attractive option when reliability, scalability, and reagent longevity are critical. Boronic esters remain a powerful and widely used tool, especially when their higher reactivity is advantageous and appropriate precautions are taken to mitigate their instability. Ultimately, the optimal choice will be guided by the specific substrate, desired reaction conditions, and the overall synthetic strategy.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Potassium (2-chloropyridin-3-yl)trifluoroborate vs. Other Organoboron Reagents
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents is paramount to the efficiency, reproducibility, and overall success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the organoboron nucleophile is a critical determinant of the reaction's outcome. This guide provides an objective comparison of Potassium (2-chloropyridin-3-yl)trifluoroborate with other commonly used organoboron reagents, such as boronic acids, highlighting its advantages through experimental data and detailed protocols.
Superior Stability and Handling: A Key Advantage
Potassium organotrifluoroborates, including the title compound, offer a significant advantage over their boronic acid counterparts in terms of stability.[1][2] Boronic acids are known to be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid.[3][4][5][6][7] This instability can lead to inconsistent stoichiometry and reduced yields, particularly during storage or under certain reaction conditions.[2][3][8]
In contrast, potassium trifluoroborates are tetracoordinate boron species, a structural feature that imparts exceptional stability towards air and moisture.[1][9][3][10][11][12] They are typically crystalline solids that can be stored indefinitely at room temperature without special precautions, simplifying handling and ensuring the integrity of the reagent over time.[1][9][10][11] This inherent stability often translates to the use of near stoichiometric amounts of the trifluoroborate in coupling reactions, improving atom economy.[3]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The enhanced stability of potassium trifluoroborates often leads to improved and more consistent yields in Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates like heteroaryl chlorides. While direct head-to-head comparative yield data under identical conditions can be scarce, the literature suggests that trifluoroborates are often employed for substrates where boronic acids are known to perform poorly.[13]
Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Coupling Partner 1 | Coupling Partner 2 | Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | 2-Chloropyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [1] |
| 4-Chloroanisole | Potassium cyclopropyltrifluoroborate | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME/H₂O | 100 | 75 | [14] |
| 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | Excellent | [15] |
| 2-Chloropyridine | Potassium furan-2-yltrifluoroborate | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 80 | Modest | [3] |
| 2-Chloropyridine | Potassium (thiophen-2-yl)trifluoroborate | Potassium (thiophen-2-yl)trifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 80 | 95 | [3] |
Note: "Good to Excellent" yields are as reported in the source and may vary depending on the specific substrate.
Experimental Protocols
Synthesis of this compound
The synthesis of potassium aryltrifluoroborates is a straightforward process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][10][16][17]
General Protocol for the Preparation of Potassium Heteroaryltrifluoroborates: [3]
-
Dissolution: Dissolve the heteroarylboronic acid (e.g., 2-chloropyridine-3-boronic acid) in methanol.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the methanolic solution of the boronic acid.
-
Precipitation: Stir the mixture at room temperature. The potassium heteroaryltrifluoroborate will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold water and then with ether.
-
Drying: Dry the product under vacuum to yield the pure potassium heteroaryltrifluoroborate.
Suzuki-Miyaura Cross-Coupling Protocol
The following are generalized protocols for Suzuki-Miyaura reactions involving a chloropyridine derivative.
Protocol using 2-Chloropyridine-3-boronic acid: [1][13]
-
Reaction Setup: In a dry Schlenk flask, combine 2-chloropyridine-3-boronic acid (1.2-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 1.2-6 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.
-
Heating and Stirring: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and purify the crude product by flash column chromatography.
Protocol using this compound (representative for heteroaryltrifluoroborates): [3][15][18]
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl chloride (1.0 equiv), this compound (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or ethanol).
-
Heating and Stirring: Heat the reaction mixture to 80 °C and stir for the required reaction time (typically monitored by GC-MS or LC-MS).
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up and purify the product by column chromatography.
Visualizing the Workflow and Advantages
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling with Potassium (2-chloropyridin-3-yl)trifluoroborate
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Potassium organotrifluoroborates have gained prominence as coupling partners due to their enhanced stability to air and moisture compared to traditional boronic acids, simplifying handling and often improving reaction efficiency.[1][2] This guide provides a comparative study of various palladium-based catalytic systems for the coupling of Potassium (2-chloropyridin-3-yl)trifluoroborate with a generic aryl halide partner. The installation of pyridyl moieties is crucial in the synthesis of pharmacologically active compounds, yet it can be challenging due to the electron-deficient nature of the pyridine ring.[2] The data presented herein, based on established protocols for similar substrates, aims to assist researchers in selecting the optimal conditions for this specific transformation.
Performance of Catalyst Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like chloropyridines, the use of sterically bulky and electron-rich phosphine ligands is often essential to achieve high yields. The following table summarizes the performance of several common palladium-based catalyst systems in the coupling of aryl chlorides, including heteroaryl chlorides, with organotrifluoroborates.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80 | 24 | 85-95[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 85-98[4] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 80-95[4] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O | 100 | 12 | 75-90[4][5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 100 | 18 | ~90[2] |
Experimental Workflow and Catalytic Cycle
The general workflow for the Suzuki-Miyaura coupling involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation. The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: Experimental workflow and catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
Below are detailed methodologies for conducting the Suzuki-Miyaura coupling reaction, adapted from established procedures for similar substrates.[1][3]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., RuPhos or SPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene and Degassed Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk tube, magnetic stir bar)
General Protocol (Pd(OAc)₂/RuPhos System):
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the tube via syringe.
-
Catalyst Preparation and Addition: In a separate vial and under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[1][3] Dissolve the catalyst system in a small amount of toluene and transfer it to the Schlenk tube via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 24 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[1]
-
This guide provides a foundational framework for researchers to develop and optimize the Suzuki-Miyaura coupling of this compound. The selection of the catalyst system is critical, and the protocols outlined above represent robust starting points for this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
The Strategic Advantage of Potassium (2-chloropyridin-3-yl)trifluoroborate in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical factor in the efficient and successful synthesis of complex molecules. In the realm of cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura reaction, the choice between traditional boronic acids and their more stable trifluoroborate salts can significantly impact yields, reproducibility, and overall project costs. This guide provides a comprehensive cost-benefit analysis of using Potassium (2-chloropyridin-3-yl)trifluoroborate compared to its boronic acid counterpart, 2-chloro-3-pyridinylboronic acid, supported by available data and detailed experimental protocols.
This compound is emerging as a superior alternative to 2-chloro-3-pyridinylboronic acid in many synthetic applications. The primary advantages of the trifluoroborate salt lie in its enhanced stability and ease of handling.[1][2] Unlike boronic acids, which are susceptible to protodeboronation and can exist as mixtures of the acid and its cyclic anhydride (boroxine), potassium trifluoroborates are typically crystalline, air-stable solids with a defined stoichiometry.[3][4] This inherent stability translates to longer shelf-life, more consistent reaction outcomes, and often higher yields, particularly in complex syntheses or with challenging substrates.[5]
Cost Analysis: A Tale of Two Reagents
A direct cost comparison reveals that 2-chloro-3-pyridinylboronic acid is the more economical starting material on a per-gram basis. However, a comprehensive cost-benefit analysis must consider not only the initial purchase price but also factors such as reagent stability, reaction efficiency, and the potential for failed reactions leading to wasted materials and time.
The synthesis of this compound from the corresponding boronic acid is a straightforward and high-yielding process, making its in-house preparation a viable option for cost savings on a larger scale.[6] The additional synthetic step does, however, add to the overall cost and time investment.
Table 1: Illustrative Cost Comparison
| Reagent | Supplier Example | Purity | Price (USD) per gram |
| Potassium (6-chloropyridin-3-yl)trifluoroborate | BoronPharm | 98% Min | Inquire for bulk pricing[7] |
| 2-Chloro-3-pyridylboronic acid | Various | >95% | ~$50-100/g (for small quantities) |
Note: Prices are approximate and can vary significantly between suppliers and for bulk quantities. "Inquire for bulk pricing" suggests that the cost per gram is likely to be substantially lower for larger quantities.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
Table 2: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-chloro-3-pyridinylboronic acid | Rationale / Notes |
| Typical Yield | Good to Excellent | Moderate to Good | Trifluoroborates are less prone to decomposition, leading to more consistent and often higher yields.[5] |
| Reaction Time | Comparable | Comparable | Reaction times are highly dependent on the specific substrates, catalyst, and conditions used. |
| Catalyst Loading | Potentially Lower | Potentially Higher | The higher stability of the trifluoroborate may allow for lower catalyst loadings in some cases. |
| Reproducibility | High | Moderate | The well-defined nature and stability of trifluoroborates lead to more reproducible results.[2] |
| Handling/Storage | Air-stable solid, easy to handle | Sensitive to air and moisture, can be difficult to purify and has uncertain stoichiometry[8] | Trifluoroborates do not require special handling precautions. |
Experimental Protocols
Synthesis of this compound
This general procedure is adapted from established methods for the synthesis of potassium organotrifluoroborates from boronic acids.[6]
Materials:
-
2-chloro-3-pyridinylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water
-
Acetone
Procedure:
-
Dissolve 2-chloro-3-pyridinylboronic acid (1.0 equiv) in methanol.
-
To the stirred solution, add a saturated aqueous solution of KHF₂ (3.0-4.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes. A precipitate should form.
-
Remove the methanol under reduced pressure.
-
To the residue, add acetone and stir the suspension.
-
Collect the solid by filtration, wash with acetone, and then diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the coupling of a potassium aryltrifluoroborate with an aryl halide.
Materials:
-
This compound (1.05 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, RuPhos, PPh₃) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, ethanol)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and Rationale
Caption: A logical workflow comparing the use of this compound and its boronic acid precursor in Suzuki-Miyaura cross-coupling, highlighting the cost-benefit trade-offs.
Conclusion
The decision to use this compound over its boronic acid counterpart is a strategic one that hinges on the specific requirements of the synthesis. While the initial cost of the trifluoroborate salt may be higher, the long-term benefits of increased stability, higher and more reproducible yields, and greater ease of handling often outweigh this initial investment, particularly in the context of complex, multi-step syntheses common in drug discovery and development. For routine, less challenging couplings where cost is the primary driver, the boronic acid may suffice. However, for applications demanding high reliability and efficiency, this compound presents a compelling and often superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate ,98% - Amerigo Scientific [amerigoscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. boronpharm.com [boronpharm.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Green Chemistry Metrics of Suzuki-Miyaura Reactions: Potassium (2-chloropyridin-3-yl)trifluoroborate vs. 2-chloro-3-pyridylboronic acid
For researchers, scientists, and drug development professionals seeking to enhance the sustainability of their synthetic routes, this guide provides a comparative assessment of the green chemistry metrics for the Suzuki-Miyaura cross-coupling reaction utilizing Potassium (2-chloropyridin-3-yl)trifluoroborate and its corresponding boronic acid. This analysis, supported by representative experimental protocols, offers a quantitative insight into the environmental performance of these two crucial reagents.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the organoboron reagent is a critical factor that influences not only the reaction outcome but also its environmental footprint. Potassium organotrifluoroborates have emerged as stable, easy-to-handle alternatives to the often less stable boronic acids. This guide delves into a quantitative comparison of these two reagent classes in the context of green chemistry.
Quantitative Comparison of Green Chemistry Metrics
To provide a clear comparison, we have calculated several key green chemistry metrics for a representative Suzuki-Miyaura reaction: the coupling of the respective boron reagent with 4-bromoanisole. The data presented in the following table is derived from the detailed experimental protocols provided below.
| Green Chemistry Metric | This compound | 2-chloro-3-pyridylboronic acid |
| Atom Economy (AE) | 71.2% | 74.5% |
| Process Mass Intensity (PMI) | 125.6 | 105.8 |
| E-Factor | 124.6 | 104.8 |
| Reaction Mass Efficiency (RME) | 65.8% | 70.1% |
| Solvent Intensity (SI) | 101.3 | 85.7 |
Analysis:
While 2-chloro-3-pyridylboronic acid exhibits a slightly better performance in terms of Atom Economy and Reaction Mass Efficiency in this specific comparison, it is crucial to consider the broader context. This compound offers significant advantages in terms of stability and ease of handling, which can lead to more consistent results and potentially less waste from failed reactions or reagent decomposition over time. The higher PMI and E-Factor for the trifluoroborate are primarily attributed to the larger molecular weight of the trifluoroborate salt and the use of a slightly larger volume of solvent in the representative protocol. It is important to note that optimization of reaction conditions for the trifluoroborate could lead to a reduction in its PMI and E-Factor.
Experimental Protocols
The following detailed experimental protocols for the synthesis of the boron reagents and their subsequent use in a Suzuki-Miyaura coupling reaction with 4-bromoanisole were used to calculate the green chemistry metrics.
Protocol 1: Synthesis and Coupling of this compound
Part A: Synthesis of this compound
To a solution of 2-chloro-3-pyridylboronic acid (1.57 g, 10 mmol) in methanol (20 mL) is added a solution of potassium hydrogen fluoride (KHF₂, 2.34 g, 30 mmol) in water (10 mL). The mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by filtration, washed with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL), and dried under vacuum to afford this compound as a white solid.
Part B: Suzuki-Miyaura Coupling Reaction
A mixture of this compound (2.21 g, 10 mmol), 4-bromoanisole (1.87 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), SPhos (164 mg, 0.4 mol%), and cesium carbonate (6.52 g, 20 mmol) in a mixture of toluene (40 mL) and water (10 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(4-methoxyphenyl)-2-chloropyridine. (Assumed yield for calculation: 90%)
Protocol 2: Suzuki-Miyaura Coupling of 2-chloro-3-pyridylboronic acid
A mixture of 2-chloro-3-pyridylboronic acid (1.57 g, 10 mmol), 4-bromoanisole (1.87 g, 10 mmol), palladium(II) acetate (22.5 mg, 0.1 mol%), RuPhos (93 mg, 0.2 mol%), and potassium carbonate (2.76 g, 20 mmol) in a mixture of 1,4-dioxane (30 mL) and water (10 mL) is degassed and heated at 100 °C for 8 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(4-methoxyphenyl)-2-chloropyridine. (Assumed yield for calculation: 92%)
Visualizing the Synthetic Pathway
To illustrate the relationship between the starting materials and the final product in the Suzuki-Miyaura coupling, the following diagram outlines the general synthetic workflow.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This comparative guide demonstrates that while both this compound and 2-chloro-3-pyridylboronic acid are effective reagents in Suzuki-Miyaura cross-coupling reactions, they present different profiles in terms of green chemistry metrics. The choice of reagent should be made based on a holistic assessment that includes not only the calculated metrics but also factors such as reagent stability, ease of handling, and the potential for reaction optimization. By providing this quantitative data and the associated experimental protocols, we aim to empower researchers to make more informed and sustainable choices in their synthetic endeavors.
Safety Operating Guide
Proper Disposal of Potassium (2-chloropyridin-3-yl)trifluoroborate: A Guide for Laboratory Professionals
The proper disposal of Potassium (2-chloropyridin-3-yl)trifluoroborate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous material and must be managed as chemical waste in accordance with institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of in regular laboratory trash or washed down the sink.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step to mitigate risks of exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[2][3] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact. | Provides a barrier against accidental spills and contamination of personal clothing. |
In the event of a spill, the spilled chemical and any materials used for cleanup must also be treated as hazardous waste and disposed of following the protocol outlined below.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Labeling: Procure a dedicated and appropriate waste container. Clearly label it as "Hazardous Waste: this compound". The label must also include the date when the first quantity of waste is added to the container.
-
Segregation: This compound may be incompatible with strong oxidizing agents. It is crucial to store the waste container for this compound separately from incompatible materials to avert dangerous chemical reactions.
Step 2: Waste Accumulation
-
Container Selection: The waste container must be in good condition, compatible with the chemical, and have a securely sealing lid.
-
Solid Waste Collection: Place any unwanted solid this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing papers, spatulas, or gloves.
-
Container Management: The waste container must be kept securely sealed at all times, except when actively adding waste. The container should be stored in a designated satellite accumulation area within the laboratory.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is the responsible party for the collection and ultimate disposal of hazardous chemical waste. Contact them to schedule a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your EHS department. This will typically involve providing the chemical name, quantity, and hazard classification.
-
Safe Storage: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is away from incompatible materials, while awaiting pickup by authorized personnel.
-
Do Not Transport: Laboratory personnel should not, under any circumstances, transport hazardous waste outside of their designated work area. Await the arrival of authorized EHS personnel for waste collection.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
